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  • Product: 5-Methyl-3-thiophenemethanol
  • CAS: 207277-11-0

Core Science & Biosynthesis

Foundational

5-Methyl-3-thiophenemethanol: A Technical Guide for Advanced Research

Introduction: Unveiling a Versatile Heterocyclic Building Block 5-Methyl-3-thiophenemethanol, identified by its CAS Number 207277-11-0, is a key heterocyclic organic compound that is garnering increasing attention within...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

5-Methyl-3-thiophenemethanol, identified by its CAS Number 207277-11-0, is a key heterocyclic organic compound that is garnering increasing attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Structurally, it is a derivative of thiophene, an aromatic five-membered ring containing a sulfur atom, with a methyl group at the 5-position and a hydroxymethyl substituent at the 3-position. This specific arrangement of functional groups imparts a unique combination of lipophilicity, hydrogen bonding capability, and sites for further chemical modification.

The thiophene ring itself is considered a "privileged scaffold" in drug discovery.[1] It serves as a bioisostere for the benzene ring, meaning it can often replace a phenyl group in a drug molecule while offering distinct electronic and steric properties.[2] This can lead to significant improvements in a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[2] The sulfur atom in the thiophene ring can also participate in crucial hydrogen bonding and pi-stacking interactions with biological targets like enzymes and receptors, potentially enhancing potency and selectivity.[2] The addition of a methyl group can further modulate these properties, often increasing metabolic stability and target affinity.

This technical guide provides an in-depth overview of 5-Methyl-3-thiophenemethanol, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, outline a robust synthetic protocol, explore its reactivity and potential applications, and provide essential safety and handling information.

Physicochemical Properties of 5-Methyl-3-thiophenemethanol

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The properties of 5-Methyl-3-thiophenemethanol are summarized in the table below.

PropertyValueSource
CAS Number 207277-11-0
Molecular Formula C₆H₈OS
Molecular Weight 128.19 g/mol
Physical Form Liquid
Purity ≥96%
InChI Code 1S/C6H8OS/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3
InChI Key TZUNKFFVTXJZRN-UHFFFAOYSA-N

Note: Experimental data for some properties of 5-Methyl-3-thiophenemethanol are not widely available in the literature. In such cases, properties can be estimated based on the known values of structurally similar compounds like 3-thiophenemethanol and 3-methylthiophene.

Synthesis and Reactivity: A Strategic Approach

The synthesis of 5-Methyl-3-thiophenemethanol can be approached through several synthetic routes. A common and effective method involves the reduction of a corresponding carboxylic acid or aldehyde. Below is a detailed, field-proven protocol for its synthesis.

Experimental Protocol: Synthesis via Reduction of 5-Methylthiophene-3-carboxylic acid

This protocol outlines the reduction of 5-methylthiophene-3-carboxylic acid using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for converting carboxylic acids to primary alcohols.

Materials:

  • 5-Methylthiophene-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Addition of Starting Material: Dissolve 5-methylthiophene-3-carboxylic acid (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF and add it to the dropping funnel. Add the solution of the carboxylic acid dropwise to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding water dropwise at 0°C, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more water. This is known as the Fieser workup.

  • Filtration and Extraction: Filter the resulting white precipitate of aluminum salts through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF. Collect the filtrate and wash it with a saturated aqueous solution of sodium sulfate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-Methyl-3-thiophenemethanol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Lithium aluminum hydride is highly reactive with water and atmospheric moisture. An inert atmosphere is crucial to prevent its decomposition and ensure the efficiency of the reduction.

  • Anhydrous Solvents: The use of anhydrous solvents is for the same reason as maintaining an inert atmosphere – to prevent the reaction of LiAlH₄ with water.

  • Controlled Addition at Low Temperature: The reaction between LiAlH₄ and the carboxylic acid is highly exothermic. Slow, dropwise addition at 0°C is a critical safety measure to control the reaction rate and prevent a dangerous temperature increase.

  • Fieser Workup: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filterable, simplifying the workup process.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start 5-Methylthiophene-3-carboxylic acid Reaction Reduction at 0°C to RT Start->Reaction Reagent LiAlH4 in dry Ether/THF Reagent->Reaction Quench Fieser Workup (H2O, NaOH) Reaction->Quench Purify Purification (Distillation/Chromatography) Quench->Purify Product 5-Methyl-3-thiophenemethanol Purify->Product

Caption: Synthetic pathway for 5-Methyl-3-thiophenemethanol.

Chemical Reactivity

The chemical reactivity of 5-Methyl-3-thiophenemethanol is dictated by its two primary functional groups: the hydroxymethyl group and the substituted thiophene ring.

  • Reactions of the Hydroxymethyl Group: The primary alcohol functionality allows for a range of classical alcohol reactions. It can be easily oxidized to the corresponding aldehyde (5-methylthiophene-3-carbaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid (5-methylthiophene-3-carboxylic acid) with stronger oxidants such as potassium permanganate (KMnO₄). Esterification with carboxylic acids or acid chlorides is another key reaction, providing a straightforward route to a diverse array of ester derivatives.[3]

  • Reactions of the Thiophene Ring: The thiophene ring is aromatic and undergoes electrophilic substitution reactions.[3] The electron-donating nature of the methyl group and the deactivating, meta-directing influence of the hydroxymethyl group (after potential coordination with the electrophile's catalyst) will influence the position of further substitution.

Applications in Research and Drug Development

The true value of 5-Methyl-3-thiophenemethanol lies in its potential as a versatile building block for the synthesis of more complex molecules with valuable biological activities. Thiophene derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[4][5]

Key Application Areas:

  • Pharmaceutical Development: This compound is an excellent starting material for the synthesis of novel drug candidates. The thiophene core can be incorporated to modulate the ADME properties of a lead compound, while the hydroxymethyl group provides a convenient handle for further molecular elaboration and the introduction of pharmacophoric features.[3][6]

  • Antiproliferative and Anticancer Agents: Many thiophene-containing compounds have demonstrated significant antiproliferative activity.[6][7] 5-Methyl-3-thiophenemethanol can be used to synthesize analogs of known anticancer agents, where the thiophene ring acts as a bioisosteric replacement for other aromatic systems.

  • Organic Synthesis: As a functionalized heterocycle, it is a valuable intermediate in multi-step organic syntheses. It can be used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[6]

  • Materials Science: The electronic properties of the thiophene ring make its derivatives suitable for the development of conductive polymers and other functional organic materials for use in sensors and organic electronics.[3]

Logical Pathway for Drug Discovery Application

DrugDiscovery Start 5-Methyl-3-thiophenemethanol Modification Chemical Modification (e.g., Esterification, Etherification) Start->Modification Library Library of Derivatives Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Drug Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing 5-Methyl-3-thiophenemethanol.

Safety, Handling, and Storage

  • General Handling: Use in a well-ventilated area, preferably in a laboratory fume hood, to avoid inhalation of vapors.[8][9] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[11]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[11]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[11]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9] Keep away from heat, sparks, open flames, and other ignition sources.[8]

Conclusion

5-Methyl-3-thiophenemethanol is a valuable and versatile heterocyclic building block with significant potential in drug discovery, organic synthesis, and materials science. Its unique combination of a "privileged" thiophene scaffold, a reactivity-modulating methyl group, and a synthetically useful hydroxymethyl handle makes it an attractive starting material for the development of novel, high-value compounds. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this important chemical intermediate.

References

  • Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL. Retrieved from [Link]

  • Quinoline. (n.d.). 3-Thiophenemethanol CAS 7048-04-6 Manufacturer & Supplier China. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Retrieved from [Link]

  • Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenemethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • PubChem. (n.d.). Thiophene-3-methanol. Retrieved from [Link]

  • MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(13), 5123. Retrieved from [Link]

  • Bentham Science Publishers. (2024). “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Retrieved from [Link]

  • Dakota State University. (n.d.). Compound 528075: 5-Methyl-2-thiophenemethanol, TMS. Retrieved from [Link]

  • Methanol Institute. (n.d.). METHANOL TECHNICAL DATA SHEET. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-thienyl methanol. Retrieved from [Link]

Sources

Exploratory

A Theoretical Investigation of 5-Methyl-3-thiophenemethanol: A Keystone for Advanced Drug Discovery and Materials Science

Abstract Thiophene scaffolds are a cornerstone in the development of novel therapeutics and advanced organic materials.[1][2] Their unique electronic properties and versatile reactivity make them privileged structures in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene scaffolds are a cornerstone in the development of novel therapeutics and advanced organic materials.[1][2] Their unique electronic properties and versatile reactivity make them privileged structures in medicinal chemistry and materials science.[3][4] This in-depth technical guide delineates a comprehensive theoretical study of 5-Methyl-3-thiophenemethanol, a promising yet under-investigated derivative. By leveraging the predictive power of Density Functional Theory (DFT), we aim to elucidate the structural, electronic, and spectroscopic properties of this molecule. This guide will serve as a foundational resource for researchers, scientists, and drug development professionals, providing a robust computational framework to accelerate the rational design of next-generation thiophene-based compounds.

Introduction: The Untapped Potential of 5-Methyl-3-thiophenemethanol

The thiophene ring system is a critical pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The substitution pattern on the thiophene ring plays a pivotal role in modulating these activities. 5-Methyl-3-thiophenemethanol combines two key functional groups: a methyl group, known to enhance binding affinity and metabolic stability in drug candidates, and a hydroxymethyl group, which can participate in crucial hydrogen bonding interactions with biological targets.[5][6][7]

A thorough understanding of the interplay between the thiophene core and its substituents at a quantum mechanical level is paramount for its targeted application. This theoretical study is designed to provide a granular view of the molecule's intrinsic properties, thereby enabling a more informed and efficient drug discovery and material design process.

Theoretical Methodology: A DFT-Based Approach

To ensure the highest level of accuracy and predictive power, this study will employ state-of-the-art Density Functional Theory (DFT) calculations. DFT has been extensively validated for its ability to accurately predict the properties of organic molecules, including heterocyclic compounds.[8][9][10] All calculations will be performed using a widely recognized quantum chemistry software package.

Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional conformation of 5-Methyl-3-thiophenemethanol.

Protocol:

  • Initial Structure Generation: The molecule's 2D structure will be sketched and converted to a 3D structure.

  • Conformational Search: A systematic conformational search will be performed to identify the global minimum energy structure.

  • Geometry Optimization: The geometry of the most stable conformer will be fully optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[9]

  • Vibrational Frequency Calculation: A frequency calculation will be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

The causality behind this choice lies in the necessity of starting all subsequent electronic property calculations from a stable, well-defined molecular structure. The predicted IR spectrum will also serve as a benchmark for potential future experimental validation.

Diagram of the Proposed Computational Workflow

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis Initial_Structure Initial 3D Structure of 5-Methyl-3-thiophenemethanol Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Spectroscopic_Prediction Spectroscopic Prediction (IR, NMR) Geometry_Optimization->Spectroscopic_Prediction Optimized_Geometry Optimized Molecular Structure Frequency_Calculation->Optimized_Geometry IR_Spectrum Predicted IR Spectrum Frequency_Calculation->IR_Spectrum Electronic_Data Electronic & Reactivity Data (Tables) Electronic_Properties->Electronic_Data NMR_Shifts Predicted NMR Chemical Shifts Spectroscopic_Prediction->NMR_Shifts

Caption: A flowchart illustrating the proposed computational workflow.

Predicted Molecular Properties: Unveiling the Electronic Landscape

Structural Parameters

The optimized geometry will provide precise bond lengths and angles, offering insights into the steric and electronic effects of the methyl and hydroxymethyl substituents on the thiophene ring.

ParameterPredicted Value
C2-C3 Bond Length (Å)1.38
C3-C4 Bond Length (Å)1.42
C4-C5 Bond Length (Å)1.37
C5-S1 Bond Length (Å)1.72
C2-S1 Bond Length (Å)1.73
C3-C(methanol) Bond Angle (°)125.4
C5-C(methyl) Bond Angle (°)128.1
Note: These are hypothetical values for illustrative purposes.
Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

ParameterPredicted Value (eV)Significance
HOMO Energy-6.25Electron-donating ability
LUMO Energy-0.89Electron-accepting ability
HOMO-LUMO Gap5.36Chemical stability and reactivity
Note: These are hypothetical values for illustrative purposes.

A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals will reveal the most probable sites for electrophilic and nucleophilic attack, which is invaluable for designing new synthetic routes and understanding potential interactions with biological targets.[8]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular Structure of 5-Methyl-3-thiophenemethanol

Caption: The chemical structure of 5-Methyl-3-thiophenemethanol.

We anticipate that the oxygen atom of the hydroxymethyl group will be a region of high negative potential, making it a prime site for hydrogen bond donation. The aromatic ring will likely exhibit a delocalized electron density, with the methyl group influencing this distribution through hyperconjugation.

Predicted Spectroscopic Signatures

Computational spectroscopy is a powerful tool for validating molecular structures and interpreting experimental data.[11][12]

Infrared (IR) Spectrum

The calculated vibrational frequencies will be used to predict the IR spectrum. Key predicted vibrational modes are expected to include:

  • O-H stretch: A broad peak around 3300-3500 cm⁻¹, characteristic of the hydroxyl group.

  • C-H stretches: Peaks in the 2850-3100 cm⁻¹ region, corresponding to the methyl and aromatic C-H bonds.

  • C=C stretches: Vibrations within the 1400-1600 cm⁻¹ range, indicative of the thiophene ring.

  • C-O stretch: A strong absorption in the 1000-1200 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectra

Predicted ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These predictions are invaluable for confirming the structure of synthesized 5-Methyl-3-thiophenemethanol and for assigning experimental spectra.

NucleusPredicted Chemical Shift (ppm)
¹H (CH₃)2.4
¹H (CH₂)4.6
¹H (OH)1.8
¹H (ring)6.9 - 7.2
¹³C (CH₃)15.2
¹³C (CH₂)60.5
¹³C (ring)120 - 145
Note: These are hypothetical values for illustrative purposes.

Conclusion and Future Directions

This theoretical guide outlines a comprehensive computational investigation into the fundamental properties of 5-Methyl-3-thiophenemethanol. The insights gained from this study will provide a robust foundation for its application in drug discovery and materials science. The predicted structural, electronic, and spectroscopic data will empower researchers to:

  • Rationalize Structure-Activity Relationships (SAR): Understand how the specific substitution pattern influences biological activity.

  • Guide Synthetic Efforts: Predict reactive sites to aid in the design of novel synthetic pathways.

  • Accelerate Material Design: Tune the electronic properties for applications in organic electronics.

Future work should focus on experimental validation of these theoretical predictions and exploring the interactions of 5-Methyl-3-thiophenemethanol with relevant biological targets through molecular docking and molecular dynamics simulations.

References

  • Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of important thiophene-based drugs. Retrieved from [Link]

  • Semantic Scholar. (2023). Study of the Chemical Reactivity of a Series of Dihydrothiophenone Derivatives by the Density Functional Theory (DFT) Method. Retrieved from [Link]

  • ACS Publications. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Retrieved from [Link]

  • PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • Aalto Research Portal. (n.d.). Machine learning for spectroscopic properties of organic molecules. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • RSC Publishing. (2023). Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation. Retrieved from [Link]

  • PubMed Central. (n.d.). Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational prediction of organic crystal structures and polymorphism. Retrieved from [Link]

  • Lupine Publishers. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Retrieved from [Link]

  • ACS Publications. (n.d.). A Medicinal Chemist's Guide to Molecular Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Different roles for methyl groups in ligand–protein interactions and in.... Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Computational Molecular Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Molecular Interactions. Retrieved from [Link]

  • (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

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Foundational

Advanced Technical Guide: Biological Activity & Therapeutic Potential of Thiophene Derivatives

Executive Summary: The Thiophene Advantage In modern medicinal chemistry, the thiophene ring is not merely a structural spacer; it is a critical pharmacophore that often outperforms its benzene isostere. Ranked 4th in US...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Advantage

In modern medicinal chemistry, the thiophene ring is not merely a structural spacer; it is a critical pharmacophore that often outperforms its benzene isostere. Ranked 4th in US FDA small-molecule approvals, the thiophene moiety offers unique electronic and metabolic advantages.[1]

Scientific Rationale for Thiophene Integration:

  • Bioisosterism: Thiophene is a classic bioisostere of benzene. However, the sulfur atom induces a dipole moment and increases lipophilicity (LogP), often improving membrane permeability.

  • Electronic Effects: The sulfur atom acts as an electron donor via resonance (+M effect) but an electron withdrawer via induction (-I effect). This duality allows for fine-tuning of pKa values of adjacent functional groups, enhancing ligand-target binding affinity.

  • Metabolic Liability & Stability: While the thiophene ring can be metabolically active (S-oxidation), strategic substitution (e.g., at the 2- and 5-positions) blocks metabolic hot spots, prolonging half-life (

    
    ).
    

This guide dissects the biological activity of thiophene derivatives across three critical therapeutic axes: Anticancer (Kinase Inhibition) , Antimicrobial (FtsZ Targeting) , and Anti-inflammatory (COX/LOX Modulation) .

Module A: Anticancer Activity – The Kinase & Tubulin Axis[2]

Thiophene derivatives, particularly thienopyrimidines , have emerged as potent inhibitors of receptor tyrosine kinases (RTKs).[2] The structural planarity of fused thiophene systems mimics the adenine pharmacophore of ATP, allowing these molecules to dock effectively into the ATP-binding pockets of kinases like VEGFR-2 and AKT.

Mechanistic Pathway: Dual VEGFR-2/AKT Inhibition

Angiogenesis and cell survival are driven by the VEGF signaling cascade. Thiophene derivatives intervene by competitively binding to the ATP pocket of VEGFR-2, preventing autophosphorylation. Downstream, they can allosterically inhibit AKT, leading to mitochondrial apoptosis.

Key Insight: The sulfur atom in the thiophene ring often engages in specific


-cation interactions with lysine residues (e.g., Lys868 in VEGFR-2) that benzene cannot replicate.
Visualization: Signaling Blockade

The following diagram illustrates the intervention points of thiophene derivatives within the survival signaling cascade.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT Activation mTOR mTOR AKT->mTOR Signaling Apoptosis Apoptosis (Mitochondrial) AKT->Apoptosis Inhibition leads to Survival Cell Survival & Proliferation mTOR->Survival Thiophene Thiophene Derivatives (Inhibitor) Thiophene->VEGFR2 ATP Competition Thiophene->AKT Allosteric Inhibition

Figure 1: Mechanism of Action for Thienopyrimidine derivatives acting as dual VEGFR-2/AKT inhibitors, forcing cancer cells into apoptosis.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: Quantify the antiproliferative potency (


) of novel thiophene derivatives against HepG2 (Liver) and PC-3 (Prostate) cell lines.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Workflow:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL complete media. Incubate for 24h at 37°C/5% CO
    
    
    
    to allow attachment.
  • Treatment: Replace media with fresh media containing graded concentrations of the thiophene derivative (e.g., 0.1 µM to 100 µM). Include DMSO vehicle control (<0.5% v/v) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 3–4 hours. Note: Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO to dissolve formazan. Shake plate for 10 min.

  • Readout: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine 
    
    
    
    .

Module B: Antimicrobial Activity – Targeting Bacterial Division

With the rise of multidrug-resistant (MDR) Gram-negative bacteria, thiophene derivatives have shown promise by targeting FtsZ (Filamenting temperature-sensitive mutant Z), a prokaryotic homolog of tubulin essential for cell division.

Mechanism: FtsZ Polymerization Inhibition

Unlike beta-lactams that target cell walls, thiophene derivatives can penetrate the outer membrane of Gram-negative bacteria (e.g., A. baumannii) and bind to the inter-domain cleft of FtsZ. This binding stabilizes the monomeric state, preventing the assembly of the Z-ring, which is necessary for bacterial cytokinesis.

Visualization: The Z-Ring Collapse

FtsZ_Inhibition FtsZ_Mono FtsZ Monomers (GTP-bound) Nucleation Nucleation FtsZ_Mono->Nucleation Polymer Protofilaments Nucleation->Polymer ZRing Z-Ring Assembly (Mid-cell) Polymer->ZRing Polymer->ZRing BLOCKED Division Binary Fission (Replication) ZRing->Division Thiophene Thiophene Derivative Thiophene->FtsZ_Mono  Binds Inter-domain Cleft Thiophene->Polymer  Destabilizes

Figure 2: Disruption of bacterial cell division. Thiophene derivatives bind FtsZ monomers, preventing Z-ring formation and halting replication.

Module C: Synthesis Protocol (The Gewald Reaction)

The Gewald Reaction is the industry-standard "self-validating" protocol for synthesizing 2-aminothiophenes, the precursors for most bioactive derivatives described above. It is a multicomponent condensation that is robust and scalable.

Reaction Scheme: Ketone/Aldehyde + Activated Nitrile + Elemental Sulfur


 2-Aminothiophene

Detailed Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser and a thermometer.

  • Reagents:

    • Cyclohexanone (or substituted ketone): 10 mmol

    • Ethyl cyanoacetate (Activated Nitrile): 10 mmol

    • Elemental Sulfur (

      
      ): 10 mmol
      
    • Ethanol: 20 mL

    • Morpholine (Base catalyst): 10 mmol (added dropwise)

  • Procedure:

    • Dissolve the ketone and nitrile in ethanol.

    • Add elemental sulfur.

    • Critical Step: Add morpholine dropwise with stirring. The reaction is exothermic; ensure temperature does not exceed 60°C initially.

    • Reflux the mixture at 70–80°C for 3–5 hours. Validation: TLC (Ethyl acetate:Hexane 3:7) should show the disappearance of starting ketone.

  • Workup:

    • Cool the mixture to room temperature, then pour onto crushed ice.

    • The product (2-aminothiophene derivative) will precipitate as a solid.

    • Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol.

  • Yield: Typical yields range from 70–90%.

Comparative Data Summary

The following table synthesizes quantitative activity data from recent high-impact studies, comparing thiophene derivatives against standard-of-care drugs.

Therapeutic AreaTarget / Cell LineCompound ClassActivity (

/ MIC)
Reference Std.Ref. Source
Anticancer HepG2 (Liver Cancer)Thieno[2,3-d]pyrimidine

Doxorubicin (

)
[MDPI, 2022]
Anticancer VEGFR-2 KinaseFused Thiophene

Sorafenib (

)
[MDPI, 2022]
Antimicrobial A. baumannii (Col-R)2-Amino-thiopheneMIC:

Colistin (Resistant)[Frontiers, 2025]
Anti-inflammatory COX-2 EnzymeThiophene-Carboxamide

Celecoxib (

)
[NIH, 2025]

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. MDPI. (2022). [Link][3]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. (2025). [Link]

  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025).[4] [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. (2021). [Link]

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. (2012). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 5-Methyl-3-thiophenemethanol

Part 1: Strategic Overview & Rationale The synthesis of 5-Methyl-3-thiophenemethanol is a critical workflow in medicinal chemistry, serving as a "privileged scaffold" for introducing bioisosteres of benzyl alcohol into d...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rationale

The synthesis of 5-Methyl-3-thiophenemethanol is a critical workflow in medicinal chemistry, serving as a "privileged scaffold" for introducing bioisosteres of benzyl alcohol into drug candidates. While various routes exist (e.g., lithiation of bromothiophenes followed by formylation), the reduction of 5-methyl-3-thiophenecarboxylic acid using Lithium Aluminum Hydride (LiAlH


) remains the industry standard for scalability, atom economy, and purity profile.
Why This Protocol?
  • Regiocontrol: Starting from the commercially available carboxylic acid eliminates the risk of regioisomeric mixtures common in electrophilic aromatic substitution (EAS) or non-selective lithiation strategies.

  • Scalability: The use of LiAlH

    
     in Tetrahydrofuran (THF) allows for reactions ranging from milligram to multigram scales with consistent kinetics.
    
  • Downstream Processing: This protocol utilizes the Fieser Workup , a specific quenching technique that generates granular, easy-to-filter aluminum salts, avoiding the gelatinous emulsions that often plague hydride reductions.

Part 2: Experimental Protocol

Materials & Safety Profile
ReagentEquiv.[1][2][3][4]RoleCritical Safety Note
5-Methyl-3-thiophenecarboxylic acid 1.0SubstrateIrritant.[3] Handle in fume hood.
LiAlH

(2.0M in THF)
1.5ReductantPyrophoric. Reacts violently with water/moisture.
Tetrahydrofuran (THF) SolventSolventMust be anhydrous (water <50 ppm). Peroxide former.
Sodium Sulfate (Na

SO

)
N/ADrying AgentAnhydrous.

Critical Hazard: Hydrogen gas (


) is evolved during the addition phase. Ensure the reaction vessel is vented through an inert gas line (bubbler) to prevent pressure buildup.
Step-by-Step Methodology
Phase 1: Inert System Setup
  • Oven-dry a 2-neck round-bottom flask (RBF), a reflux condenser, and a pressure-equalizing addition funnel overnight at 120°C.

  • Assemble the apparatus while hot under a stream of dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Cool to room temperature under positive inert gas pressure.

Phase 2: Reagent Preparation & Addition
  • The Slurry: Charge the RBF with anhydrous THF (10 mL per gram of substrate) and cool to 0°C using an ice/water bath. Carefully add LiAlH

    
     (1.5 equivalents).
    
    • Expert Insight: Always add the acid to the hydride (Normal Addition) or hydride to acid (Inverse Addition)? For carboxylic acids, add the acid solution to the hydride slurry . This ensures the reductant remains in excess, preventing the formation of stable carboxylate salts that precipitate out before reduction.

  • The Substrate: Dissolve 5-methyl-3-thiophenecarboxylic acid (1.0 equiv) in anhydrous THF in the addition funnel.

  • The Addition: Dropwise add the acid solution to the LiAlH

    
     slurry at 0°C.
    
    • Observation: Vigorous bubbling (

      
       evolution) will occur. Control the rate to maintain a gentle effervescence.
      
Phase 3: Reaction & Reflux
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Heat the reaction to a gentle reflux (66°C) for 2–4 hours.

  • In-Process Control (IPC): Monitor by TLC (System: 30% EtOAc/Hexanes). The starting acid (low

    
    , streaks) should disappear, replaced by the alcohol (higher 
    
    
    
    , distinct spot).
Phase 4: The Fieser Workup (Critical Step)

Do not quench with simple acid or water, which creates unfilterable slime. Use the Fieser Method based on the mass of LiAlH


 used (

grams).[1]
  • Cool the reaction mixture to 0°C.

  • Dilute with Diethyl Ether (

    
    ) to reduce viscosity.
    
  • Slowly add

    
     mL of Water . (Caution: Exothermic).
    
  • Add

    
     mL of 15% aqueous NaOH .
    
  • Add

    
     mL of Water .
    
  • Warm to RT and stir vigorously for 15 minutes.

    • Result: A white, granular precipitate (Lithium Aluminate) forms, leaving a clear supernatant.

  • Add anhydrous

    
     directly to the stirring mixture to dry the organic phase.
    
Phase 5: Isolation
  • Filter the mixture through a pad of Celite or a fritted glass funnel.

  • Wash the filter cake with copious

    
    .
    
  • Concentrate the filtrate in vacuo to yield the crude oil.

  • Purification: If necessary, purify via bulb-to-bulb distillation (Kugelrohr) or silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Part 3: Visualization & Logic

Reaction Workflow Diagram

G Start Start: 5-Methyl-3-thiophenecarboxylic Acid Setup Inert Setup: N2 Atm, Dry THF Cool to 0°C Start->Setup Addition Addition Phase: Add Acid to LiAlH4 Slurry (Control H2 Evolution) Setup->Addition Reflux Reaction Phase: Reflux @ 66°C (2-4 hrs) Addition->Reflux IPC IPC: TLC Check (Disappearance of Acid) Reflux->IPC IPC->Reflux Incomplete Quench Fieser Workup: 1. x mL H2O 2. x mL 15% NaOH 3. 3x mL H2O IPC->Quench Complete Isolation Isolation: Filter Granular ppt Concentrate Filtrate Quench->Isolation Product Final Product: 5-Methyl-3-thiophenemethanol Isolation->Product

Caption: Operational workflow for the hydride reduction of thiophenecarboxylic acid, highlighting the critical Fieser quench step.

Mechanistic Pathway

Mechanism Acid Carboxylic Acid Deprot Carboxylate Salt (H2 Release) Acid->Deprot LiAlH4 (0.25 eq) Aldehyde Aldehyde Intermediate Deprot->Aldehyde Hydride Transfer Alkoxide Aluminum Alkoxide Complex Aldehyde->Alkoxide Fast Reduction Alcohol Primary Alcohol (Final) Alkoxide->Alcohol Hydrolysis (Workup)

Caption: Step-wise reduction mechanism: Deprotonation -> Aldehyde formation -> Rapid reduction to Alkoxide -> Hydrolysis.[3][5][6][7][8][9][10][11][12][13]

Part 4: Characterization & Troubleshooting

Expected Analytical Data
  • Physical State: Colorless to pale yellow oil (may solidify upon standing in freezer).

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       6.90 (s, 1H, Thiophene H-2 )
      
    • 
       6.75 (s, 1H, Thiophene H-4 )
      
    • 
       4.60 (s, 2H, CH
      
      
      
      -OH)
    • 
       2.45 (s, 3H, CH
      
      
      
      )
    • Note: Shifts are approximate and solvent-dependent.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield "Starved" reaction (Acid added too fast).Ensure Acid is added to excess LiAlH

. Increase LiAlH

to 2.0 eq.
Emulsion during Workup Improper quenching stoichiometry.Add Rochelle Salt (Sat. Potassium Sodium Tartrate) and stir for 12 hours.
Starting Material Remains Wet THF destroyed hydride.Test THF for moisture. Use fresh LiAlH

bottle.

References

  • BenchChem. (2025).[14] A Technical Guide to 2-Thiophenemethanol: Properties, Synthesis, and Applications. Retrieved from

  • Fieser, L. F., & Fieser, M. (1967).[2] Reagents for Organic Synthesis, Vol. 1, pp. 581-595.[2] Wiley. (Standard reference for Fieser Workup stoichiometry).

  • Organic Syntheses. (1959). Reduction of Carboxylic Acids with Lithium Aluminum Hydride. Org. Synth. 1959, 39,[9][13] 19. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 123570: Thiophene-3-methanol. Retrieved from

  • University of Rochester. (2025). Fieser Workup Protocols for Aluminum Hydride Reductions. Department of Chemistry. Retrieved from

Sources

Application

Application Notes &amp; Protocols: 5-Methyl-3-thiophenemethanol as a Versatile Monomer for Functional Conducting Polymers

Abstract These application notes provide a comprehensive guide for researchers and scientists on the utilization of 5-Methyl-3-thiophenemethanol as a monomer for the synthesis of novel functionalized conducting polymers....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers and scientists on the utilization of 5-Methyl-3-thiophenemethanol as a monomer for the synthesis of novel functionalized conducting polymers. Polythiophenes are a prominent class of conducting polymers, and the introduction of functional groups onto the thiophene ring is a critical strategy for tuning their physicochemical properties. The hydroxyl group in 5-Methyl-3-thiophenemethanol offers a reactive site for post-polymerization modification, while the methyl group can enhance solubility and processability. This document details both electrochemical and chemical polymerization protocols, explains the rationale behind experimental parameters, and outlines standard methods for polymer characterization.

Introduction: The Significance of Functionalized Polythiophenes

Conducting polymers have revolutionized materials science by combining the electrical properties of semiconductors and metals with the advantageous processability and flexibility of plastics.[1] Among these, polythiophenes and their derivatives are extensively studied for applications in organic electronics, including organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors.[2][3]

The core structure of polythiophene consists of a conjugated π-electron system along the polymer backbone, which is essential for charge transport.[4] However, unsubstituted polythiophene is often insoluble and difficult to process.[5] The strategic addition of functional groups to the thiophene monomer is a powerful method to overcome these limitations and introduce new functionalities.

5-Methyl-3-thiophenemethanol is a particularly interesting monomer for several reasons:

  • Enhanced Solubility: The methyl group at the 5-position can disrupt polymer chain packing, increasing solubility in common organic solvents compared to unsubstituted polythiophene.

  • Post-Polymerization Functionality: The primary alcohol (-CH₂OH) group at the 3-position provides a reactive handle for subsequent chemical modifications, allowing for the covalent attachment of various molecules, such as fluorescent dyes, bioactive compounds, or cross-linking agents.

  • Tunable Properties: The presence of these functional groups can influence the polymer's morphology, electronic properties, and electrochemical behavior.

This guide provides two robust protocols for the polymerization of this monomer, enabling researchers to synthesize and explore the potential of poly(5-Methyl-3-thiophenemethanol) in various advanced applications.

Monomer Profile: 5-Methyl-3-thiophenemethanol

A thorough understanding of the monomer's properties is crucial before proceeding with polymerization.

PropertyValueSource
CAS Number 207277-11-0
Molecular Formula C₆H₈OS
Molecular Weight 128.19 g/mol Inferred
Appearance Liquid
Purity ≥96%
InChI Key TZUNKFFVTXJZRN-UHFFFAOYSA-N
Storage Store in a cool, dark place, preferably under an inert atmosphere to prevent oxidation.

Note: Some properties are based on the closely related compound 3-Thiophenemethanol where specific data for the 5-methyl derivative is unavailable.

Polymerization Methodologies

The polymerization of thiophene and its derivatives typically proceeds via an oxidative coupling mechanism at the 2 and 5 positions of the thiophene ring.[5] This can be achieved through either electrochemical or chemical methods.[6] In both cases, the monomer is oxidized to form a radical cation, which then couples with other radical cations or monomers to propagate the polymer chain.

Diagram: General Oxidative Polymerization Mechanism

The following diagram illustrates the fundamental steps of oxidative polymerization for a generic 3-substituted thiophene monomer.

G cluster_workflow Oxidative Polymerization Pathway M Monomer (5-Methyl-3-thiophenemethanol) M_rad Monomer Radical Cation (M•+) M->M_rad -e- (Oxidation) Dimer Dimer Radical Cation M_rad->Dimer + M•+ Polymer Propagating Polymer Chain Dimer->Polymer + n(M•+) Final_Polymer Neutral Polymer (Doped State) Polymer->Final_Polymer Further Oxidation & Doping

Caption: Oxidative polymerization workflow from monomer to doped polymer.

Protocol 1: Electropolymerization

Electrochemical polymerization is a powerful technique that allows for the direct deposition of a thin, uniform polymer film onto a conductive substrate.[2] The thickness and morphology of the film can be precisely controlled by adjusting the electrochemical parameters.

Rationale

This protocol utilizes cyclic voltammetry (CV) for polymerization. Sweeping the potential repeatedly between a lower and upper limit allows for the oxidation of the monomer and the subsequent deposition of the polymer onto the working electrode. The growth of the polymer film can be monitored in real-time by observing the increase in current with each cycle. A supporting electrolyte is necessary to ensure conductivity of the solution, and a non-aqueous solvent is chosen to prevent interference from water electrolysis.

Materials & Equipment
  • Monomer: 5-Methyl-3-thiophenemethanol

  • Solvent: Acetonitrile (CH₃CN), anhydrous grade

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)

  • Working Electrode: Indium Tin Oxide (ITO) coated glass, Platinum (Pt) disc, or Glassy Carbon Electrode (GCE)

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Potentiostat/Galvanostat

  • Electrochemical Cell

  • Inert Gas: Argon or Nitrogen

Step-by-Step Protocol
  • Preparation of Electrolyte Solution:

    • In a clean, dry electrochemical cell, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile.

    • Causality: The supporting electrolyte carries the ionic current through the solution, which is essential for the electrochemical process to occur. Anhydrous solvent is critical to avoid unwanted side reactions.

  • Monomer Addition:

    • Add 5-Methyl-3-thiophenemethanol to the electrolyte solution to a final concentration of 10-50 mM.

    • Insight: Monomer concentration affects the rate of polymerization and the quality of the resulting film. Start with a lower concentration (~10 mM) to optimize film formation.

  • Cell Assembly:

    • Assemble the three-electrode cell. Ensure the working electrode is polished (if applicable) and clean. Position the reference electrode tip close to the working electrode surface.

    • Causality: Proper cell geometry ensures a uniform electric field at the working electrode surface, leading to more homogeneous film growth.

  • Deoxygenation:

    • Bubble inert gas (Argon or Nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

    • Causality: Oxygen can react with the radical cations, interfering with the polymerization process and degrading the resulting polymer.

  • Electropolymerization via Cyclic Voltammetry:

    • Set the potentiostat to the cyclic voltammetry mode.

    • Apply a potential sweep, for example, from 0 V to +1.5 V (vs. Ag/AgCl). The exact potential window should be determined by first running a CV on the monomer solution to identify its oxidation potential.

    • Set the scan rate to 50-100 mV/s.

    • Run for 10-20 cycles. An increase in the peak currents on successive cycles indicates the deposition of a conductive polymer film.

    • Insight: The upper potential limit must be sufficient to oxidize the monomer, while the lower limit should be low enough to not over-reduce the polymer. The number of cycles directly controls the film thickness.

  • Post-Polymerization Rinsing:

    • After deposition, carefully remove the working electrode from the cell.

    • Gently rinse the electrode with fresh anhydrous acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the film under a gentle stream of inert gas.

Diagram: Electropolymerization Workflow

G prep Prepare Electrolyte: 0.1 M TBAP in CH3CN add_mono Add Monomer: 10-50 mM 5-M-3-TM prep->add_mono deox Deoxygenate with N2/Ar (15-20 min) add_mono->deox assemble Assemble 3-Electrode Cell deox->assemble cv Run Cyclic Voltammetry (e.g., 0 to +1.5V, 10-20 cycles) assemble->cv rinse Rinse Electrode with fresh CH3CN cv->rinse dry Dry Polymer Film rinse->dry

Caption: Step-by-step workflow for electropolymerization.

Protocol 2: Oxidative Chemical Polymerization

Chemical polymerization is a bulk synthesis method that produces the polymer as a powder, which can then be processed into films or other forms.[7] It is suitable for generating larger quantities of material compared to electropolymerization.

Rationale

This protocol uses iron(III) chloride (FeCl₃) as a strong oxidizing agent to initiate the polymerization.[8] The reaction is typically carried out in a dry, inert solvent. The stoichiometry between the monomer and the oxidant is a critical parameter that influences the polymer's molecular weight and conductivity.[9] The resulting polymer is insoluble and precipitates from the reaction mixture in its doped (conductive) state.[7] A subsequent washing and de-doping step is required to obtain the neutral, more soluble form of the polymer.

Materials & Equipment
  • Monomer: 5-Methyl-3-thiophenemethanol

  • Oxidant: Anhydrous Iron(III) chloride (FeCl₃)

  • Solvent: Anhydrous chloroform (CHCl₃) or nitromethane (CH₃NO₂)

  • Quenching Agent: Methanol (CH₃OH)

  • Washing Solvents: Methanol, acetone

  • De-doping Agent: Hydrazine hydrate or ammonium hydroxide solution

  • Schlenk line or glovebox

  • Magnetic stirrer and hotplate

  • Glassware (dried)

Step-by-Step Protocol
  • Reaction Setup:

    • Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, an inert gas inlet, and a septum.

    • Maintain the system under a positive pressure of Argon or Nitrogen.

    • Causality: The reaction is highly sensitive to moisture, which can quench the polymerization. Anhydrous conditions are paramount.

  • Dissolving the Oxidant:

    • In a separate dry flask, dissolve anhydrous FeCl₃ in a minimal amount of anhydrous chloroform. The molar ratio of FeCl₃ to monomer should typically be between 2 and 4. A 2.5:1 ratio is a good starting point.

    • Insight: FeCl₃ acts as both the initiator and the dopant. The ratio is critical; too little results in incomplete polymerization, while too much can lead to over-oxidation and shorter polymer chains.

  • Initiating Polymerization:

    • Dissolve the 5-Methyl-3-thiophenemethanol monomer in anhydrous chloroform in the main reaction flask (e.g., 0.1 M concentration).

    • Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature.

    • Causality: A slow, controlled addition of the oxidant helps to manage the reaction exotherm and promotes the formation of higher molecular weight polymer.

  • Reaction:

    • Upon addition of the oxidant, the solution should darken, and a dark precipitate (the polymer) will begin to form.

    • Allow the reaction to stir at room temperature for 12-24 hours under an inert atmosphere.

    • Insight: Longer reaction times generally lead to higher yields and molecular weights, but this should be optimized for the specific monomer.

  • Quenching and Precipitation:

    • After the reaction period, pour the mixture into a large volume of methanol to quench the reaction and precipitate the polymer completely.

    • Stir for 1-2 hours.

  • Purification:

    • Collect the polymer powder by filtration (e.g., using a Büchner funnel).

    • Wash the dark powder extensively with methanol, then with acetone, until the filtrate is colorless. This removes residual oxidant and low molecular weight oligomers.

    • Dry the doped polymer powder under vacuum.

  • De-doping (Optional):

    • To obtain the neutral, more soluble form of the polymer, the doped powder can be de-doped.

    • Stir the powder in a solution of hydrazine hydrate or dilute ammonium hydroxide for several hours.

    • Filter, wash thoroughly with deionized water and then methanol, and dry under vacuum. The color of the polymer will likely change upon de-doping.

Polymer Characterization

Once synthesized, the polymer must be characterized to understand its structure, morphology, and properties.

Diagram: Expected Polymer Structure

Caption: Idealized structure of poly(5-Methyl-3-thiophenemethanol).

TechniqueInformation Obtained
Cyclic Voltammetry (CV) Provides information on the polymer's redox activity, electrochemical stability, and doping/de-doping potentials. Useful for electrochromic characterization.[10]
UV-Vis Spectroscopy Determines the electronic properties. The absorption onset can be used to calculate the π-π* transition energy and the optical bandgap of the polymer in both its neutral and doped states.[11]
Scanning Electron Microscopy (SEM) Visualizes the surface morphology of the polymer film or powder, revealing information about its porosity, uniformity, and texture.[7]
Electrochemical Impedance Spectroscopy (EIS) Characterizes the electrical properties of the polymer/electrode interface, including charge transfer resistance and capacitance.[12]

Conclusion

5-Methyl-3-thiophenemethanol is a promising monomer for the development of functional conducting polymers. The protocols provided herein for both electrochemical and chemical polymerization offer robust starting points for synthesis. The presence of the methyl and hydroxymethyl groups provides a dual handle for tuning solubility and enabling post-polymerization modification, opening up a wide array of potential applications in materials science, bioelectronics, and drug development. Careful characterization of the resulting polymers is essential to correlate the structure and synthesis conditions with their functional properties.

References

  • Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) - PubMed. (2021). Available at: [Link]

  • Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) - Frontiers. (2021). Available at: [Link]

  • Chemical and Electrochemical Polymerization of Thiophene Derivatives. Available at: [Link]

  • WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents.
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing. (2020). Available at: [Link]

  • Electrochemical Synthesis and Characterization of Poly(3,4-Ethylenedioxythiophene) (PEDOT) and PEDOT Derivatives - ProQuest. Available at: [Link]

  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - NIH. (2021). Available at: [Link]

  • Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling | Macromolecules - ACS Publications. (2015). Available at: [Link]

  • Thiophene-3-methanol | C5H6OS | CID 123570 - PubChem - NIH. Available at: [Link]

  • Synthesis and Performances of Poly(3,4-ethylenedioxythiophene) Aqueous Dispersions with a High Solid Content and Low Viscosity - ACS Publications. (2024). Available at: [Link]

  • An aqueous phase TEMPO mediated electrooxidation of 2-thiophenemethanol using MnO2–Pi dispersed nanocarbon spheres on a carbon - RSC Publishing. (2021). Available at: [Link]

  • Oxidative Chemical Vapor Deposition of Electrically Conducting Poly(3,4-ethylenedioxythiophene) Films | Macromolecules - ACS Publications. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CONDUCTING POLYMERS: A REVIEW PAPER. Available at: [Link]

  • Morphological and molecular control of chemical vapor deposition (CVD) polymerized polythiophene thin films - RSC Publishing. (2024). Available at: [Link]

  • Conducting Polymers and Their Characterization - IRJET. Available at: [Link]

  • Scientific importance, properties and growing applications of poly(3,4-ethylenedioxythiophene) - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

  • Vapor phase polymerization of thieno[3,4-b]thiophene–tosylate and its application for dynamic structural coloration - NIH. (2025). Available at: [Link]

  • Electrochemical synthesis and characterization of conducting polymers - ASEEE. Available at: [Link]

  • Synthesis, Modeling and Characterization of Conducting Polymers - SPIE Digital Library. Available at: [Link]

  • 3-Thiophenemethanol CAS 7048-04-6 Manufacturer & Supplier China - Quinoline. Available at: [Link]

    • Conductive Polymer Characterization via EIS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-3-thiophenemethanol Synthesis

Welcome to the technical support center for the synthesis of 5-Methyl-3-thiophenemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-3-thiophenemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will explore the critical aspects of the synthetic pathways, troubleshoot common experimental hurdles, and answer frequently asked questions to ensure a successful and efficient reaction.

I. Synthetic Strategy Overview: Pathways to 5-Methyl-3-thiophenemethanol

The synthesis of 5-Methyl-3-thiophenemethanol primarily proceeds through a two-step sequence:

  • Formation of the Key Intermediate: The regioselective synthesis of 5-methyl-3-thiophenecarboxaldehyde.

  • Reduction to the Target Alcohol: The conversion of the aldehyde to the corresponding primary alcohol.

The main challenge lies in the selective formylation of a methylthiophene precursor to obtain the desired 3-formyl isomer. Two principal routes are commonly employed to achieve this:

  • Route A: Vilsmeier-Haack Formylation of 3-Methylthiophene. This classic method introduces a formyl group onto an electron-rich aromatic ring. However, the regioselectivity can be a significant hurdle, often yielding a mixture of isomers.

  • Route B: Lithiation of a Halogenated Precursor followed by Formylation. This approach offers potentially higher regioselectivity by utilizing a pre-installed directing group (a halogen) to guide the introduction of the formyl group.

This guide will delve into the intricacies of both routes, providing detailed protocols and troubleshooting advice.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 5-Methyl-3-thiophenemethanol in a practical question-and-answer format.

A. Synthesis of the Precursor: 5-Methyl-3-thiophenecarboxaldehyde

Question 1: My Vilsmeier-Haack formylation of 3-methylthiophene gives a mixture of isomers. How can I improve the selectivity for the 3-formyl product?

Answer: This is a common challenge. The Vilsmeier-Haack reaction on 3-methylthiophene can produce both 2-formyl and 5-formyl isomers. The regioselectivity is influenced by the steric bulk of the Vilsmeier reagent and the electronic directing effect of the methyl group.[1]

  • Understanding the Causality: The methyl group is an ortho-, para-director. In the case of 3-methylthiophene, the 2- and 5-positions are activated for electrophilic substitution. Standard Vilsmeier-Haack conditions (using DMF and POCl₃) often lead to a mixture of products.[1]

  • Troubleshooting Strategies:

    • Modify the Vilsmeier Reagent: Employing a sterically bulkier N-formyl nucleophile, such as N-formylindoline, in conjunction with oxalyl chloride has been shown to favor formylation at the less sterically hindered 5-position.[1] While this doesn't directly yield the 3-formyl product, understanding this principle is key. To favor the 2-position (adjacent to the methyl group), a less bulky Vilsmeier reagent is generally preferred, although this can be challenging to control.

    • Alternative Formylation Methods: For higher regioselectivity towards the 3-position, the lithiation route (discussed in Question 2) is often a more reliable strategy.

Question 2: I am considering the lithiation route to synthesize 5-methyl-3-thiophenecarboxaldehyde. What is the best starting material and procedure?

Answer: The lithiation of a brominated methylthiophene followed by quenching with N,N-dimethylformamide (DMF) is an excellent strategy for regioselective formylation.[2][3]

  • Recommended Starting Material: 4-Bromo-2-methylthiophene is a suitable precursor. Lithiation via halogen-metal exchange will generate the 4-lithiated species, which is equivalent to the desired 3-position in the final product after formylation.

  • Experimental Protocol: Lithiation and Formylation of 4-Bromo-2-methylthiophene

    • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromo-2-methylthiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise to the stirred solution. Maintain the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

    • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise to the reaction mixture at -78 °C.

    • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Work-up and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[2]

Question 3: My lithiation reaction is giving low yields and a significant amount of debrominated starting material. What could be the cause?

Answer: This is a frequent issue in organolithium chemistry and usually points to two main culprits: moisture and improper temperature control.

  • Causality: Organolithium reagents like n-BuLi are extremely strong bases and will react readily with any protic source, including water. This quenches the reagent and can also protonate the desired lithiated intermediate, leading to the debrominated starting material.

  • Troubleshooting Workflow:

G start Low Yield / Debromination check_moisture Verify Anhydrous Conditions start->check_moisture check_temp Ensure Strict Temperature Control (-78 °C) check_moisture->check_temp No Moisture re_dry Flame-dry glassware, distill solvents, use fresh reagents. check_moisture->re_dry check_reagents Check Reagent Quality (n-BuLi, THF, DMF) check_temp->check_reagents Stable Temperature improve_cooling Maintain consistent dry ice/acetone bath. check_temp->improve_cooling titrate_buli Titrate n-BuLi, use freshly distilled THF and DMF. check_reagents->titrate_buli success Improved Yield check_reagents->success High-Quality Reagents

Caption: Troubleshooting workflow for low-yielding lithiation reactions.

B. Reduction of 5-Methyl-3-thiophenecarboxaldehyde

Question 4: What are the recommended reducing agents for converting 5-methyl-3-thiophenecarboxaldehyde to the alcohol, and what are the differences?

Answer: The two most common and effective hydride reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reducing Agent Reactivity Typical Solvent Work-up Key Advantages Safety Considerations
Sodium Borohydride (NaBH₄) MilderProtic solvents (e.g., methanol, ethanol)Acidic or aqueousSafer to handle, tolerates protic solvents.[4]Reacts with water to produce hydrogen gas, but less vigorously than LiAlH₄.
Lithium Aluminum Hydride (LiAlH₄) StrongerAprotic solvents (e.g., anhydrous THF, diethyl ether)Requires careful quenching (e.g., Fieser work-up)More powerful, can reduce a wider range of functional groups.[4]Highly reactive with water and protic solvents, potentially pyrophoric. Must be handled under inert atmosphere.

Question 5: I am performing the reduction with NaBH₄ and the reaction seems sluggish. What can I do?

Answer: While NaBH₄ is generally effective for aldehyde reductions, reaction rates can sometimes be slow.

  • Causality: The reactivity of NaBH₄ can be influenced by the solvent and temperature. In some cases, steric hindrance around the carbonyl group can also slow the reaction.

  • Troubleshooting Strategies:

    • Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.

    • Solvent: Using a mixture of solvents, such as THF and methanol, can sometimes improve solubility and reaction kinetics.

    • Monitoring: Ensure you are monitoring the reaction by Thin Layer Chromatography (TLC) to accurately gauge its completion. An extended reaction time may be necessary.

Question 6: My LiAlH₄ reduction resulted in a complex mixture of products. What went wrong?

Answer: The high reactivity of LiAlH₄ can sometimes lead to over-reduction or side reactions if not properly controlled.

  • Causality: LiAlH₄ is a very powerful reducing agent and can potentially reduce other functional groups if present in the molecule. Additionally, improper quenching can lead to the formation of byproducts.

  • Troubleshooting Strategies:

    • Inverse Addition: For sensitive substrates, consider adding the LiAlH₄ solution to a solution of the aldehyde (inverse addition) to maintain a low concentration of the reducing agent.[5]

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or even -78 °C) to moderate its reactivity.

    • Careful Work-up: Employ a standard quenching procedure, such as the Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water), to safely and effectively decompose the aluminum salts and facilitate product isolation.

C. Purification and Characterization

Question 7: How can I effectively purify the final product, 5-Methyl-3-thiophenemethanol?

Answer: Flash column chromatography is the most common and effective method for purifying 5-Methyl-3-thiophenemethanol.

  • Stationary Phase: Silica gel is the standard stationary phase.

  • Mobile Phase: A solvent system of increasing polarity is typically used. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A common gradient might start from 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[6]

Question 8: What are the expected spectroscopic data for 5-Methyl-3-thiophenemethanol?

Answer: While specific spectral data should be compared to a reference standard, you can expect the following characteristic signals:

  • ¹H NMR:

    • A singlet for the methyl group protons (CH₃).

    • A singlet or doublet for the methylene protons (CH₂OH).

    • Signals in the aromatic region corresponding to the thiophene ring protons.

    • A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

  • ¹³C NMR:

    • A signal for the methyl carbon.

    • A signal for the methylene carbon.

    • Signals in the aromatic region for the thiophene ring carbons.

  • IR Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • C-H stretching and bending frequencies for the aromatic and aliphatic protons.

    • C-O stretching absorption around 1000-1260 cm⁻¹.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-3-thiophenecarboxaldehyde via Lithiation

This protocol is adapted from general procedures for the lithiation of bromothiophenes and subsequent formylation.[2][3]

Materials:

  • 4-Bromo-2-methylthiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve 4-bromo-2-methylthiophene (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.1 eq.) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 eq.) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

  • Cool the flask to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-methyl-3-thiophenecarboxaldehyde.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reduction of 5-Methyl-3-thiophenecarboxaldehyde with Sodium Borohydride

This is a general procedure for the reduction of aldehydes to primary alcohols.[4]

Materials:

  • 5-Methyl-3-thiophenecarboxaldehyde

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-3-thiophenecarboxaldehyde (1.0 eq.) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Methyl-3-thiophenemethanol.

  • If necessary, purify further by flash column chromatography as described previously.

IV. Visualization of Synthetic Workflow

G cluster_0 Route B: Lithiation & Formylation cluster_1 Reduction start 4-Bromo-2-methylthiophene lithiation 1. n-BuLi, THF, -78 °C 2. DMF start->lithiation aldehyde 5-Methyl-3-thiophenecarboxaldehyde lithiation->aldehyde reduction NaBH4, MeOH or LiAlH4, THF aldehyde->reduction product 5-Methyl-3-thiophenemethanol reduction->product

Caption: Synthetic workflow for 5-Methyl-3-thiophenemethanol via the lithiation route.

V. References

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Available at: [Link]

  • The preparation of some heteroaromatic and aromatic aldehydes. ResearchGate. Available at: [Link]

  • Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate. Available at: [Link]

  • Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? ResearchGate. Available at: [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Chad's Prep. Available at: [Link]

Sources

Optimization

preventing byproduct formation in 5-Methyl-3-thiophenemethanol reactions

Welcome to the technical support center for reactions involving 5-Methyl-3-thiophenemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 5-Methyl-3-thiophenemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile thiophene derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent byproduct formation and optimize your reaction outcomes.

Introduction to the Reactivity of 5-Methyl-3-thiophenemethanol

5-Methyl-3-thiophenemethanol is a bifunctional molecule featuring a reactive hydroxymethyl group and an electron-rich thiophene ring. This structure allows for a variety of chemical transformations, but also presents challenges in controlling selectivity and minimizing side reactions. The primary reactive sites are the alcohol moiety, susceptible to oxidation and substitution, and the thiophene ring, which readily undergoes electrophilic aromatic substitution. Understanding the interplay between these functionalities is key to successful synthesis.

This guide will address the most common issues encountered during reactions of 5-Methyl-3-thiophenemethanol, providing both mechanistic explanations and practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Oxidation Reactions

Question: I am trying to oxidize 5-Methyl-3-thiophenemethanol to 5-methyl-3-thiophenecarboxaldehyde, but I am observing low yields and the formation of a carboxylic acid byproduct. How can I improve the selectivity for the aldehyde?

Answer:

Over-oxidation to the corresponding carboxylic acid is a common challenge when oxidizing primary alcohols. The choice of oxidant and careful control of reaction conditions are crucial for achieving high selectivity for the aldehyde.

Causality and Mechanistic Insights:

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will readily oxidize the intermediate aldehyde to a carboxylic acid. The electron-rich nature of the thiophene ring also makes it susceptible to oxidation by harsh reagents, potentially leading to ring-opening or the formation of sulfoxides, which can further complicate the reaction mixture.

Recommended Solutions:

For a selective oxidation to the aldehyde, milder and more controlled oxidation methods are recommended. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) under mildly acidic conditions, is a highly effective method for oxidizing aldehydes to carboxylic acids and should be avoided if the aldehyde is the desired product.[1] Instead, consider the following:

  • TEMPO-mediated Oxidation: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical (TEMPO) is a catalyst that, in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl), selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation.[2]

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C) to achieve a clean and high-yielding conversion to the aldehyde.

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and efficient room-temperature oxidation of primary alcohols to aldehydes.

Experimental Protocol: Selective Oxidation of 5-Methyl-3-thiophenemethanol to 5-Methyl-3-thiophenecarboxaldehyde using TEMPO

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Methyl-3-thiophenemethanol (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Catalyst Addition: Add TEMPO (0.05 eq) and potassium bromide (KBr, 0.5 eq) to the solution.

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 eq, buffered to pH 8.5-9.0 with sodium bicarbonate) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Table 1: Comparison of Oxidizing Agents for Aldehyde Synthesis

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
TEMPO/NaOCl 0 °C, DCM/H₂OHigh selectivity, mild conditionsRequires careful pH control
Swern Oxidation -78 °C, DMSO, Oxalyl ChlorideHigh yield, clean reactionRequires low temperatures, unpleasant odor
Dess-Martin Periodinane Room temp, DCMMild, high yield, short reaction timeReagent is expensive and moisture-sensitive

graph Oxidation_Pathway {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", color="#5F6368"];
Substrate [label="5-Methyl-3-thiophenemethanol"];
Aldehyde [label="5-Methyl-3-thiophenecarboxaldehyde", fillcolor="#EA4335"];
Carboxylic_Acid [label="5-Methyl-3-thiophenecarboxylic Acid\n(Byproduct)", fillcolor="#FBBC05"];

Substrate -> Aldehyde [label="Mild Oxidation\n(TEMPO, Swern, DMP)"];
Aldehyde -> Carboxylic_Acid [label="Strong/Excess Oxidant\n(e.g., KMnO4, over-oxidation)"];

}

Caption: Oxidation pathways of 5-Methyl-3-thiophenemethanol.

Issue 2: Electrophilic Aromatic Substitution (EAS)

Question: I am performing a bromination reaction on 5-Methyl-3-thiophenemethanol and obtaining a mixture of isomeric products. How can I control the regioselectivity?

Answer:

The regioselectivity of electrophilic aromatic substitution on a substituted thiophene ring is dictated by the electronic and steric effects of the substituents. For 5-Methyl-3-thiophenemethanol, you have an activating, ortho-, para-directing hydroxymethyl group at the 3-position and an activating, ortho-, para-directing methyl group at the 5-position.

Causality and Mechanistic Insights:

The thiophene ring is highly activated towards EAS. The hydroxymethyl group (-CH₂OH) at the 3-position will direct incoming electrophiles to the 2- and 4-positions. The methyl group (-CH₃) at the 5-position will direct to the 4-position. Both groups, therefore, strongly favor substitution at the 4-position. Substitution at the 2-position is also possible, directed by the 3-hydroxymethyl group. Steric hindrance from the adjacent hydroxymethyl group might slightly disfavor substitution at the 2-position compared to the 4-position.

Recommended Solutions:

To enhance regioselectivity, consider the following:

  • Choice of Brominating Agent: Using a less reactive brominating agent can increase selectivity. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for more controlled brominations.[3]

  • Reaction Temperature: Lowering the reaction temperature can improve selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediate sigma complex, thereby affecting the product distribution. Experimenting with different solvents (e.g., dichloromethane, tetrahydrofuran, acetic acid) may be beneficial.

  • Protecting Group Strategy: If achieving high selectivity at a specific position is challenging, consider using a protecting group on the hydroxyl function. This can alter the electronic and steric profile of the molecule, potentially leading to a different and more desirable regiochemical outcome.

Troubleshooting Workflow for Regioselectivity in EAS

EAS_Troubleshooting Start Mixture of Isomers in EAS Analyze Analyze Product Ratio (GC-MS, NMR) Start->Analyze Decision Is Regioselectivity Acceptable? Analyze->Decision End Proceed with Synthesis Decision->End Yes Action1 Lower Reaction Temperature Decision->Action1 No Action2 Use a Milder Electrophile (e.g., NBS instead of Br₂) Decision->Action2 No Action3 Change Solvent Decision->Action3 No Action4 Consider a Protecting Group for the Hydroxyl Function Decision->Action4 No Action1->Analyze Action2->Analyze Action3->Analyze Action4->Analyze

Caption: Troubleshooting workflow for poor regioselectivity in EAS.

Issue 3: Polymerization and Decomposition

Question: My reaction mixture turns dark and viscous, and I am getting a low yield of the desired product. What is causing this, and how can I prevent it?

Answer:

The formation of dark, often insoluble, materials is a strong indication of polymerization or decomposition of the thiophene ring. Thiophenes are susceptible to polymerization under both acidic and oxidative conditions.

Causality and Mechanistic Insights:

  • Acid-Catalyzed Polymerization: Strong acids can protonate the thiophene ring, generating a reactive intermediate that can undergo electrophilic attack on another thiophene molecule, initiating a polymerization cascade. The hydroxymethyl group can also be protonated and lost as water to form a reactive thienyl carbocation, which can also lead to polymerization.

  • Oxidative Polymerization: Oxidizing agents can induce the formation of radical cations from the thiophene ring, which can then couple to form polymers. This is particularly relevant in reactions intended for oxidation of the alcohol group if the conditions are not sufficiently mild.

Recommended Solutions:

  • Avoid Strong Acids: When possible, use milder acid catalysts or non-acidic conditions. If a strong acid is required, use it in catalytic amounts and at the lowest possible temperature.

  • Control Reaction Atmosphere: For reactions sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Use of Inhibitors: In some cases, small amounts of radical inhibitors (e.g., hydroquinone or BHT) can be added to suppress polymerization, although their compatibility with the desired reaction must be verified.

  • Temperature Control: Exothermic reactions can lead to localized heating, which can accelerate decomposition and polymerization. Ensure efficient stirring and cooling to maintain a controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of the dimeric byproduct I am observing in my reaction?

A1: A common dimeric byproduct is the diether, 5,5'-dimethyl-3,3'-(oxydimethylene)dithiophene, formed by the self-condensation of two molecules of 5-Methyl-3-thiophenemethanol. This is particularly favored under acidic conditions where the hydroxyl group can be protonated and leave as water, forming a carbocation that is then attacked by another molecule of the alcohol. It can also occur under conditions that favor the formation of a good leaving group from the alcohol, followed by nucleophilic attack by another alcohol molecule.

Q2: How can I best purify my 5-Methyl-3-thiophenemethanol derivative from unreacted starting material and byproducts?

A2: Purification is typically achieved through a combination of techniques:

  • Aqueous Work-up: An initial wash with water or a mild base (e.g., sodium bicarbonate solution) can remove acidic or water-soluble impurities.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification method.[4]

  • Column Chromatography: Silica gel column chromatography is a very common and effective method for separating thiophene derivatives. A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.[5] The polarity of the eluent can be adjusted to achieve optimal separation based on the polarity of the product and impurities.

Q3: Are there any specific analytical techniques you recommend for identifying byproducts in my reactions?

A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • GC-MS: This technique is excellent for separating volatile components of a reaction mixture and providing their mass-to-charge ratios, which can help in identifying the molecular weights of byproducts and comparing their fragmentation patterns to known compounds.[6][7]

  • NMR (¹H and ¹³C): NMR provides detailed structural information about the molecules in your sample. It is particularly useful for distinguishing between isomers, which may have identical mass spectra. Careful analysis of chemical shifts, coupling constants, and integration can allow for the unambiguous identification of product and byproduct structures.

References

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  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to 5-(Thiophen-2-yl)nicotinic acid. BenchChem. [Link: https://www.benchchem.com/application-notes/B1297471/oxidation-of-5-thiophen-2-yl-nicotinaldehyde-to-5-thiophen-2-yl-nicotinic-acid]
  • Zhang, D., et al. (2022). Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium. RSC Advances, 12(15), 9248-9261. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941193/]
  • Sarma, B., & Prajapati, D. (2007). Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. Synthetic Communications, 37(13), 2135-2141. [Link: https://www.researchgate.
  • Palkó, M., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 28(20), 7087. [Link: https://www.mdpi.com/1420-3049/28/20/7087]
  • Copelli, S., et al. (2019). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 77, 25-30. [Link: https://www.cetjournal.it/index.php/cet/article/view/CET1977005]
  • Li, H. J., et al. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules, 19(3), 3401–3416. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6271510/]
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  • Zhang, D., et al. (2022). Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium. RSC Advances, 12(15), 9248-9261. [Link: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra00185c]
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  • Ponticello, G. S., et al. (1987). Studies on antifungal agents. 17. Effects of the C-5-substitution on the in vitro activity of novel 3,5-substituted isoxazolidines. Journal of medicinal chemistry, 30(2), 321–327. [Link: https://pubmed.ncbi.nlm.nih.gov/3806653/]
  • Al-Mugdadi, S. F. H., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Survey in Fisheries Sciences, 10(1S), 283-294. [Link: https://sifisheriessciences.com/journal/index.php/journal/article/view/39]
  • Varma, M. N. (2018). Kinetics Development with RSM. Part 1: Acetic Anhydride-Methanol Reaction. ioMosaic Corporation. [Link: https://www.iomosaic.com/hubfs/Website/Downloads/White-Papers/Kinetic%20Development%20with%20RSM%20Part%201%20-%20Acetic%20Anhydride-Methanol%20Reaction.pdf]
  • Papernaya, L. K., et al. (2015). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. Heteroatom Chemistry, 26(1), 32-38. [Link: https://www.researchgate.
  • BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. BenchChem. [Link: https://www.benchchem.
  • Foschi, F., et al. (2018). Selective synthesis of methyl dithienyl-glycolates. Arkivoc, 2018(7), 1-13. [Link: https://www.air.unimi.it/retrieve/handle/2434/620029/1109910/2018_Arkivoc_Foschi.pdf]
  • Singh, P., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 13(10), 1187–1211. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9599863/]
  • Li, H. J., et al. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules (Basel, Switzerland), 19(3), 3401–3416. [Link: https://pubmed.ncbi.nlm.nih.gov/24658566/]
  • Reddit. (2021). Vilsmeier Haack Reaction. r/OrganicChemistry. [Link: https://www.reddit.com/r/OrganicChemistry/comments/lzl3f7/vilsmeier_haack_reaction/]
  • Raposo, M. M. M., & Sousa, A. M. R. C. (2005). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. Tetrahedron Letters, 46(48), 8335-8338. [Link: https://core.ac.uk/download/pdf/225492198.pdf]
  • Curini, M., et al. (2012). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules, 17(12), 14352-14365. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268710/]
  • Okhale, S. E., et al. (2017). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Journal of Chemical and Pharmaceutical Research, 9(11), 121-126. [Link: https://www.jocpr.com/articles/gcms-analysis-of-bioactive-compounds-in-the-ethyl-acetate-fraction-of-crossopteryx-febrifuga-leaves.pdf]
  • Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Journal of medicinal chemistry, 53(13), 4904–4913. [Link: https://pubmed.ncbi.nlm.nih.gov/20550186/]
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Troubleshooting

Technical Support Center: Troubleshooting Polymerization of 5-Methyl-3-thiophenemethanol

Status: Active Ticket ID: P3MTM-T01 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Executive Summary & Core Diagnostic User Warning: If you are attempting to synthesize a high-molecular-wei...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: P3MTM-T01 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary & Core Diagnostic

User Warning: If you are attempting to synthesize a high-molecular-weight conjugated conducting polymer (similar to P3HT or PEDOT) using 5-Methyl-3-thiophenemethanol as the sole monomer, the reaction will fail by design.

The presence of the methyl group at the 5-position (an


-position) blocks the standard propagation pathway required for conjugated polythiophene synthesis. This guide addresses why this occurs, how to verify it, and alternative synthetic strategies for which this molecule is actually intended (e.g., end-capping or side-chain functionalization).
Quick Diagnostic Matrix
Symptom Probable Cause Immediate Action
No precipitate formed (Solution remains clear/yellow)Steric/Structural Blockage. The 5-methyl group prevents chain propagation.Stop reaction. Confirm monomer identity. Switch to 3-thiophenemethanol for conjugated chains.
Low Molecular Weight (Oligomers/Dimers only)Termination. The monomer acts as a "chain terminator" due to the blocked

-position.
Use this monomer only as an end-capper (1–5 mol%) in copolymerization.
Green/Black solution but no solid Solubility/Over-oxidation. Short oligomers are highly soluble; Lewis acid catalyst (FeCl₃) may be doping the solution.Perform methanol precipitation. If no solid, you likely have only dimers/trimers.
Insoluble Gel/Crosslinking Side-Reaction. The hydroxyl group (-CH₂OH) may be reacting with the oxidant or acid catalyst.Protect the alcohol (e.g., acetylation) prior to polymerization attempts.

Root Cause Analysis: The -Blocking Mechanism

To troubleshoot effectively, you must understand the mechanism of oxidative polymerization. Thiophenes polymerize via the coupling of radical cations at the


-positions (carbons 2 and 5).
  • Standard Monomer (e.g., 3-thiophenemethanol): Positions 2 and 5 are open protons. Polymerization proceeds

    
    , forming a long conjugated chain.
    
  • Your Monomer (5-Methyl-3-thiophenemethanol): Position 5 is occupied by a Methyl group (

    
    ). Position 2 is open.
    
    • Result: The reaction can initiate at Position 2, but once it couples to another unit, the chain end is blocked. It cannot propagate further in a linear conjugated fashion.

Visualizing the Blockage

PolymerizationLogic Monomer 5-Methyl-3-thiophenemethanol Oxidation Oxidative Radical Formation (FeCl3 / Electrochemical) Monomer->Oxidation Coupling Coupling at C2 Position Oxidation->Coupling Blockage STOP: C5 Position Blocked by Methyl Group Coupling->Blockage Attempted Propagation Result Outcome: Dimer or Trimer only (No Conductive Polymer) Blockage->Result

Figure 1: Mechanistic failure point of 5-Methyl-3-thiophenemethanol in standard oxidative polymerization.

Corrective Workflows & Protocols

Depending on your actual goal, select the appropriate workflow below.

Scenario A: You want a Conductive Polymer (Polythiophene)

Correction: You are using the wrong monomer.

  • Solution: Switch to 3-Thiophenemethanol (CAS: 71637-34-8).[1]

  • Why: This analog has both

    
    -positions open, allowing for high molecular weight polymer formation.
    
Scenario B: You want to Control Molecular Weight (End-Capping)

Application: You are synthesizing P3HT or Poly(3-thiophenemethanol) and want to prevent the chains from becoming too long or insoluble.

  • Protocol:

    • Dissolve the main monomer (e.g., 3-hexylthiophene) in Chloroform (

      
      ).
      
    • Add oxidant (FeCl₃) slurry.

    • Wait for the polymerization to reach ~80% completion (monitor viscosity).

    • Inject 5-Methyl-3-thiophenemethanol (dissolved in minimal solvent).

    • Mechanism: The 5-methyl monomer couples to the active chain end. Because its own 5-position is blocked, the chain dies immediately, "capping" the polymer.

Scenario C: You want to Polymerize the Methanol Group (Pendant Thiophene)

Application: You want a vinyl/acrylic polymer backbone with thiophene side groups.

  • Strategy: You must functionalize the hydroxyl group first. The thiophene ring will not be the polymer backbone.

  • Step-by-Step Protocol:

  • Esterification: React 5-Methyl-3-thiophenemethanol with Methacryloyl Chloride.

    • Reagents: Monomer (1 eq), Methacryloyl Chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

    • Conditions:

      
      , 12 hours.
      
  • Purification: Wash with

    
    , dry over 
    
    
    
    , remove solvent.
  • Polymerization (Radical):

    • Dissolve the new methacrylate monomer in Toluene.

    • Add AIBN (Azobisisobutyronitrile) initiator (1 wt%).

    • Heat to

      
       under Nitrogen for 24 hours.
      
    • Result: Poly(methacrylate) with pendant 5-methylthiophene groups.

Technical FAQs

Q1: Can I force polymerization through the 4-position (Beta-coupling)?

  • Answer: Theoretically, yes, but practically, no. Coupling at the 3 or 4 (beta) positions disrupts the planarity of the thiophene ring due to steric twist. Even if you force it with harsh catalysts, the resulting polymer will have negligible conductivity and very low molecular weight [1].

Q2: My reaction turned dark green. Doesn't that mean I have a polymer?

  • Answer: Not necessarily. Thiophene oligomers (dimers/trimers) form "polaron" charge transfer complexes with Lewis acids (like FeCl₃) that are deeply colored (green/blue).

  • Test: Add the reaction mixture to excess Methanol.

    • Precipitate forms: You have polymer (or long oligomers).[2][3][4][5]

    • Solution turns clear/orange, no solid: You only have short, soluble oligomers. The color was just the doped state of the dimer [2].

Q3: Is the hydroxyl group interfering with the catalyst?

  • Answer: Yes, free hydroxyl groups can coordinate with Iron(III) or undergo side reactions. If you are attempting oxidative polymerization (even of the unblocked 3-thiophenemethanol), it is standard practice to protect the alcohol (e.g., as an acetate) or use a lower concentration of oxidant to prevent crosslinking via the oxygen [3].

Data & Solubility Reference

If you are characterizing the dimer or the monomer, use these parameters:

PropertyValue / Behavior
Appearance Colorless to pale yellow liquid
Solubility (Monomer) Soluble in Ethanol, DCM, THF, Ethyl Acetate. Slightly soluble in water.[1]
Solubility (Dimer) Soluble in Chloroform, THF. Insoluble in Methanol.
Refractive Index

Boiling Point

at 14 mmHg

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Reaction Failed/Abnormal CheckMonomer Are you using 5-Methyl-3-thiophenemethanol? Start->CheckMonomer GoalCheck What is your target? CheckMonomer->GoalCheck Conductive Target: Conductive Polythiophene Backbone GoalCheck->Conductive Pendant Target: Pendant Thiophene Side-Chain GoalCheck->Pendant FatalError CRITICAL ERROR: 5-Methyl group blocks propagation. Switch to 3-Thiophenemethanol. Conductive->FatalError FuncPath Functionalize -OH group (Make Methacrylate/Ester) then Radical Polymerization Pendant->FuncPath

Figure 2: Decision logic for troubleshooting synthetic pathways.

References
  • Mechanism of Oxidative Polymerization

    • Niem, L., et al. "Oxidative polymerization of thiophene derivatives: Structural constraints." Journal of Polymer Science Part A, 2021. 6

  • Oligomer Optical Properties

    • BenchChem Technical Guide.[1] "Solubility and Stability of 3-Thiophenemethanol Derivatives." BenchChem Technical Resources, 2025.[1] 1

  • Catalyst Interactions

    • Sigma-Aldrich Product Specification. "5-Methyl-3-thiophenemethanol Properties and Safety." Merck KGaA, 2025.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 5-Methyl-3-thiophenemethanol and Thiophene Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a foundational structure renowned for its presence in a multitu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a foundational structure renowned for its presence in a multitude of biologically active compounds.[1] Its ability to act as a bioisostere of a phenyl ring, coupled with its unique electronic properties, has made it a focal point in the design of novel therapeutics.[1] This guide offers a comparative analysis of the biological activities of 5-Methyl-3-thiophenemethanol against a backdrop of other thiophene analogs, providing insights into their potential therapeutic applications. While direct experimental data for 5-Methyl-3-thiophenemethanol is not extensively available in the public domain, this document synthesizes findings from structurally related compounds to infer its potential biological profile and highlight key structure-activity relationships (SAR).

The Thiophene Scaffold: A Versatile Player in Drug Discovery

The five-membered sulfur-containing heterocycle, thiophene, is a recurring motif in a wide array of pharmaceuticals and natural products. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The nature, position, and stereochemistry of substituents on the thiophene ring play a pivotal role in defining the specific biological activity and potency of these compounds.[3] This guide will delve into these nuances, with a specific focus on how the methyl and hydroxymethyl groups of 5-Methyl-3-thiophenemethanol might influence its biological function in comparison to other substitution patterns.

Anticancer Activity: A Promising Frontier for Thiophene Derivatives

Thiophene-containing molecules have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes in cancer progression to the induction of apoptosis (programmed cell death).[3]

Comparative Cytotoxicity of Thiophene Analogs

To contextualize the potential anticancer activity of 5-Methyl-3-thiophenemethanol, it is instructive to examine the cytotoxicity of related thiophene derivatives. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several thiophene analogs against various human cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-Amino-3-cyanothiophene derivativeProstate, Kidney, HepatomaHigh nanomolar range[5]
Thiophene carboxamide derivativeHuman Lung Cancer (A-549)Effective at 10⁻⁴ M[6]
3-Aryl thiophene-2-aryl/heteroaryl chalcone (5a)Human Colon Cancer (HCT-15)21 µg/mL[7]
Thiazole-Thiophene Scaffold (4b)Breast Carcinoma (MCF-7)10.2 ± 0.7[8]
Thiazole-Thiophene Scaffold (13a)Breast Carcinoma (MCF-7)11.5 ± 0.8[8]

Analysis and Structure-Activity Relationship (SAR):

The data, though diverse, allows for the deduction of several SAR principles. For instance, the presence of an amino group at the 2-position and a cyano or carboxamide group at the 3-position of the thiophene ring appears to be a favorable motif for anticancer activity.[5] The nature of the substituents also plays a critical role; for example, in a series of 3-aryl thiophene chalcones, the specific aryl and heteroaryl groups significantly influenced their cytotoxic potency against colon cancer cells.[7]

For 5-Methyl-3-thiophenemethanol, the presence of a methyl group at the 5-position and a hydroxymethyl group at the 3-position is a unique combination. While direct data is lacking, we can hypothesize that the hydroxymethyl group could participate in hydrogen bonding interactions with biological targets, a common feature in drug-receptor binding. The lipophilic methyl group could influence the compound's ability to cross cell membranes. Further studies are warranted to explore the specific cytotoxic profile of this molecule.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (including 5-Methyl-3-thiophenemethanol and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Self-Validation: The inclusion of a positive control with a known IC50 value validates the assay's sensitivity and reproducibility. Consistent results for the positive control across experiments indicate the reliability of the data obtained for the test compounds.

Workflow Diagram:

MTT_Assay A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity: Taming the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a continuous pursuit in medicinal chemistry. Thiophene derivatives have shown considerable promise in this area, with some exhibiting potent anti-inflammatory effects in preclinical models.[9]

Comparative Anti-inflammatory Effects of Thiophene Analogs

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds. The table below presents data on the anti-inflammatory activity of various thiophene analogs in this model.

Compound/AnalogAnimal ModelDose (mg/kg)Inhibition of Edema (%)Reference
Thiophenic derivative with methyl and chlorine substituents (16)RatNot Specified48.94[9]
Thiophenic derivative with methyl and chlorine substituents (17)RatNot Specified47[9]
Symmetric thiophene derivative (18)RatNot Specified30[9]
Tetrasubstituted thiophene (4c)Not Specified2077[10]

Analysis and Structure-Activity Relationship (SAR):

The anti-inflammatory activity of thiophene derivatives is significantly influenced by their substitution patterns. For instance, the presence of methyl and chloro substituents on the thiophene ring has been shown to impart significant anti-inflammatory activity, comparable to the standard drug diclofenac.[9] In a study of tetrasubstituted thiophenes, a derivative with a chloro group in the anilino moiety at the second position of the thiophene ring demonstrated potent anti-inflammatory effects.[10]

Based on these findings, the methyl group in 5-Methyl-3-thiophenemethanol could potentially contribute to anti-inflammatory activity. The hydroxymethyl group at the 3-position introduces a polar functional group that could modulate the compound's pharmacokinetic and pharmacodynamic properties. To ascertain its specific anti-inflammatory potential, experimental evaluation in models like the carrageenan-induced paw edema is necessary.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic model for evaluating the efficacy of anti-inflammatory drugs.

Principle: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rat induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by the release of histamine, serotonin, and bradykinin, while the second, more prolonged phase is associated with the production of prostaglandins.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into several groups: a control group (receiving only the vehicle), a standard group (receiving a known anti-inflammatory drug like indomethacin or diclofenac), and test groups (receiving different doses of the thiophene analogs). Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Self-Validation: The significant reduction in paw edema observed in the standard drug group confirms the validity of the experimental model and provides a benchmark for evaluating the potency of the test compounds.

Workflow Diagram:

Paw_Edema_Assay A Group and Dose Rats B Administer Test Compounds/Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume (hourly) C->D E Calculate % Inhibition of Edema D->E

Caption: Workflow of the carrageenan-induced paw edema assay.

Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Thiophene derivatives have been investigated for their antibacterial and antifungal properties, with some compounds demonstrating promising activity against a range of pathogens.[4][11]

Comparative Antimicrobial Activity of Thiophene Analogs

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of several thiophene analogs against various bacterial and fungal strains.

Compound/AnalogMicroorganismMIC (µM/ml or mg/L)Reference
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1)Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi0.81 µM/ml[12]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S4)Candida albicans, Aspergillus niger0.91 µM/ml[12]
Thiophene derivative (4)Colistin-Resistant A. baumannii and E. coli16-32 mg/L (MIC50)[4]
Thienopyrimidine derivative (13)Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli4-5 µg/mL[13]

Analysis and Structure-Activity Relationship (SAR):

The antimicrobial spectrum and potency of thiophene derivatives are highly dependent on their chemical structure. For instance, in a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, the nature of the substituent on the benzylidene ring significantly influenced the antimicrobial activity.[12] Similarly, the fusion of a pyrimidine ring to the thiophene core, as in thienopyrimidines, has yielded compounds with potent antibacterial and antifungal activities.[13][14]

For 5-Methyl-3-thiophenemethanol, its relatively simple structure may or may not confer significant antimicrobial activity. The presence of the hydroxymethyl group could potentially mimic a substrate for a microbial enzyme or interfere with cell wall synthesis. However, without experimental data, its antimicrobial profile remains speculative.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform serial twofold dilutions of the stock solution in a cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (medium with inoculum but no antimicrobial agent) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Self-Validation: The clear growth in the growth control well and the absence of growth in the sterility control well validate the experimental setup. The inclusion of a reference antibiotic with a known MIC for the tested strains ensures the accuracy and reproducibility of the assay.

Workflow Diagram:

Broth_Microdilution A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Inoculum B->C D Incubate (16-20h) C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of thiophene analogs, with the aim of inferring the potential therapeutic profile of 5-Methyl-3-thiophenemethanol. The existing literature strongly supports the thiophene scaffold as a versatile platform for the development of anticancer, anti-inflammatory, and antimicrobial agents. The specific biological activity is intricately linked to the nature and position of substituents on the thiophene ring.

While direct experimental data on 5-Methyl-3-thiophenemethanol is scarce, the analysis of structurally related compounds suggests that it may possess interesting biological properties. The methyl and hydroxymethyl groups are common functionalities in bioactive molecules and their specific arrangement on the thiophene ring warrants further investigation.

To fully elucidate the biological potential of 5-Methyl-3-thiophenemethanol, a systematic evaluation of its activity in the standardized assays described in this guide is essential. Such studies would not only reveal its specific therapeutic promise but also contribute valuable data to the broader understanding of the structure-activity relationships of thiophene derivatives, thereby guiding the future design of more potent and selective drug candidates.

References

  • G. A. R. Ya-nez, Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 2021 , 14(7), 692. [Link]

  • M. A. Abdel-Wahab, et al., Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 2022 , 27(24), 8933. [Link]

  • A. Mishra, et al., A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 2020 , 20(19), 1944-1965. [Link]

  • A. K. Gupta, et al., Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of Enzyme Inhibition and Medicinal Chemistry, 2012 , 27(4), 586-593. [Link]

  • H. A. R. Ali, et al., Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 2021 , 26(23), 7205. [Link]

  • Y. N. Mabkhot, et al., Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 2016 , 21(1), 89. [Link]

  • A. A. El-Sayed, et al., Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 2012 , 345(9), 723-730. [Link]

  • S. A. Shah, et al., Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 2019 , 13(1), 54. [Link]

  • A. K. Sharma, et al., Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 2024 , 15(5), 1279-1307. [Link]

  • A. Gil, et al., Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 2024 , 14, 1426425. [Link]

  • S. S. G. S. G. Mohamed, et al., Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 2021 , 13(6), 1-10. [Link]

  • WO2021245051 - ANNULATED 2-AMINO-3-CYANO THIOPHENES AND DERIVATIVES FOR THE TREATMENT OF CANCER. WIPO Patentscope. [Link]

  • M. A. A. Mohamed, et al., Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. European Journal of Chemistry, 2019 , 10(2), 209-217. [Link]

  • A. A. El-Sayed, et al., Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 2023 , 28(13), 5104. [Link]

  • S. M. El-Daly, et al., Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 2017 , 9(12), 1-10. [Link]

  • M. A. Abdelaziz, et al., Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 2015 , 24(11), 3932-3948. [Link]

  • S. A. Shah, et al., Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 2019 , 13(1), 54. [Link]

  • M. M. Ghorab, et al., Design, synthesis and antimicrobial screening of some new thienopyrimidines. Acta Poloniae Pharmaceutica, 2021 , 78(6), 755-765. [Link]

  • M. M. Ghorab, et al., Thiophene‐containing compounds with antimicrobial activity. Archiv der Pharmazie, 2019 , 352(10), 1900149. [Link]

  • M. A. A. Mohamed, et al., Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. European Journal of Chemistry, 2019 , 10(2), 209-217. [Link]

  • K. V. S. R. Krishna, et al., SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 2017 , 10(1), 166-173. [Link]

  • M. A. Abdel-Wahab, et al., Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene. Molecules, 2019 , 24(17), 3079. [Link]

  • S. M. Prakash, et al., Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Journal of Molecular Structure, 2024 , 1301, 137351. [Link]

  • G. Rigane, et al., Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. Chemistry Africa, 2023 , 6(1), 221-228. [Link]

  • M. A. A. Mohamed, et al., Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. European Journal of Chemistry, 2019 , 10(2), 209-217. [Link]

  • M. A. Abdelgawad, et al., Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 2024 , 29(3), 643. [Link]

Sources

Comparative

Definitive Guide to Validating 5-Methyl-3-thiophenemethanol Purity

CAS: 207277-11-0 | Formula: C₆H₈OS | Mol.[1][2] Weight: 128.19 g/mol [2] Executive Summary In the synthesis of bioactive heterocycles, 5-Methyl-3-thiophenemethanol serves as a critical "scaffold" intermediate. Its purity...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 207277-11-0 | Formula: C₆H₈OS | Mol.[1][2] Weight: 128.19 g/mol [2]

Executive Summary

In the synthesis of bioactive heterocycles, 5-Methyl-3-thiophenemethanol serves as a critical "scaffold" intermediate. Its purity is often compromised by regioisomers (e.g., 2-methyl-3-thiophenemethanol) and oxidation byproducts (aldehydes) that possess nearly identical physicochemical properties.

This guide moves beyond basic Certificates of Analysis (CoA). It compares three validation methodologies—HPLC-PDA , GC-MS , and qNMR —and provides a field-tested protocol for establishing absolute purity.

Part 1: Strategic Analysis of Validation Methods

As an Application Scientist, I categorize validation methods not just by "accuracy," but by their ability to detect specific failure modes in thiophene synthesis.

Comparative Analysis: HPLC vs. GC vs. NMR
FeatureMethod A: HPLC-PDA (Recommended)Method B: GC-MS (Alternative)Method C: qNMR (Structural)
Primary Utility Routine purity quantitation & stability testing.Volatile impurity profiling & solvent residue.[3]Absolute content & Regioisomer confirmation.
Target Impurities Non-volatiles, oxidized dimers, carboxylic acids.Starting materials, isomeric alcohols.Isomeric mixtures (2-Me vs 5-Me).
Limit of Detection High (ng range).High (pg range).Low (mg range).[3]
Thermal Risk None (Room temp analysis).High (Thiophenes can oxidize/polymerize in injector ports).None .
Suitability Best for Final Product Release. Best for Process Control (IPC). Best for Reference Standard Qualification.
The "Regioisomer Trap"

The most common synthetic failure is the inability to distinguish the target 5-methyl-3-substituted isomer from the 2-methyl-3-substituted byproduct.

  • GC/HPLC Retention: Often co-elute or have

    
     min.
    
  • Solution: Only 1H-NMR coupling constants (

    
    -values) provide definitive structural proof (See Protocol 2).
    

Part 2: Decision Logic & Workflows

Analytical Decision Matrix

Use this logic flow to determine the correct validation path for your sample batch.

ValidationLogic Start Sample: Synthesized 5-Methyl-3-thiophenemethanol CheckState Is sample Crude or Purified? Start->CheckState Crude Crude Reaction Mixture CheckState->Crude High Residuals Purified Isolated/Distilled Product CheckState->Purified Clean Matrix GCMS Run GC-MS (Check Starting Material) Crude->GCMS NMR Run 1H-NMR (Confirm Regiochemistry) Purified->NMR HPLC Run HPLC-PDA (Final Purity %) NMR->HPLC Structure Confirmed Decision Passes >98%? HPLC->Decision Release RELEASE BATCH Decision->Release Yes Reprocess RE-PURIFY (Column/Distillation) Decision->Reprocess No Reprocess->CheckState

Figure 1: Decision matrix for selecting the appropriate analytical technique based on synthesis stage.

Part 3: Experimental Protocols

Protocol 1: High-Resolution HPLC-PDA (The Gold Standard)

Objective: Quantify purity and detect non-volatile oxidation byproducts (e.g., 5-methyl-3-thiophenecarboxylic acid).

1. System Configuration
  • Instrument: HPLC with Photodiode Array (PDA) Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
    • Why: Thiophenes are lipophilic; "end-capped" prevents tailing due to interaction with free silanols.

  • Wavelength: Scan 210–400 nm; Extract at 235 nm (Thiophene

    
     transition).
    
  • Temperature: 30°C.

2. Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       95% B (Linear ramp)
      
    • 15–20 min: 95% B (Wash)

    • 20–25 min: 5% B (Re-equilibration)

3. Sample Preparation (Self-Validating Step)
  • Stock: Dissolve 10 mg sample in 10 mL Acetonitrile (1 mg/mL).

  • Test: Dilute to 0.1 mg/mL with Water/MeCN (50:50).

  • Blank: Inject Water/MeCN (50:50) to identify system ghost peaks.

4. System Suitability Criteria
ParameterAcceptance Criteria
Tailing Factor (

)

Resolution (

)

between target and nearest impurity
% RSD (Area)

(n=5 injections)
Protocol 2: Structural Validation via 1H-NMR

Objective: Distinguish the 5-methyl isomer from the 2-methyl isomer using coupling constants (


).
1. Methodology
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred to prevent OH proton exchange broadening).
  • Frequency: 400 MHz minimum.

2. Diagnostic Signals (The "Fingerprint")

For 5-Methyl-3-thiophenemethanol :

  • Ring Proton at C2: Singlet-like or fine doublet. Chemical shift

    
     ppm.[3]
    
  • Ring Proton at C4: Singlet-like or fine doublet. Chemical shift

    
     ppm.
    
  • Coupling (

    
    ):  This is a meta-coupling .
    
    • Expected

      
       value: 
      
      
      
      .
    • Validation Check: If you see a large doublet (

      
      ), you have ortho-coupling, indicating the 2-methyl-3-substituted  isomer or 2,3-disubstitution .
      
3. Data Interpretation Logic
  • Scenario A: Two singlets in the aromatic region

    
     Likely 2,5-disubstitution (Wrong compound) or very weak meta-coupling (Correct compound, requires high res).
    
  • Scenario B: Two doublets with

    
    
    
    
    
    CONFIRMED 5-Methyl-3-thiophenemethanol .
  • Scenario C: Two doublets with

    
    
    
    
    
    FAIL (Isomer impurity).
Protocol 3: GC-MS for Volatiles

Objective: Detect residual solvents and starting material (3-thiophenecarboxaldehyde).

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

  • Inlet: Split 20:1, 250°C.

  • Oven: 50°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Derivatization (Optional but Recommended): Treat sample with BSTFA + 1% TMCS.

    • Why: Converts the -OH to -OTMS. Improves peak shape and prevents thermal degradation of the alcohol in the injector port.

Part 4: Visualizing the HPLC Workflow

HPLCWorkflow Prep Sample Prep (1 mg/mL in MeCN) Filter Filtration (0.22 µm PTFE) Prep->Filter Inject Injection (5 µL) Filter->Inject Sep Separation (C18 Gradient) Inject->Sep Detect Detection (UV 235nm) Sep->Detect Integrate Integration (Area %) Detect->Integrate

Figure 2: Standardized HPLC-PDA workflow for thiophene alcohol purity assessment.

References

  • Sigma-Aldrich. 5-Methyl-3-thiophenemethanol Product Specification & CAS Data. Retrieved from (Note: Link directs to general thiophene methanol class for verification of physicochemical properties).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123570, 3-Thiophenemethanol. Retrieved from .

  • Margl, L. et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives. ResearchGate. Retrieved from .

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from .

  • Sielc Technologies. HPLC Separation of Thiophene Derivatives. Retrieved from .

Sources

Validation

Comparative Guide: Cross-Reactivity &amp; Selectivity Profiling of 5-Methyl-3-thiophenemethanol Derivatives

The following guide provides a technical comparison and procedural framework for evaluating the cross-reactivity of 5-Methyl-3-thiophenemethanol (5-MTM) derivatives. This content is designed for application scientists an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and procedural framework for evaluating the cross-reactivity of 5-Methyl-3-thiophenemethanol (5-MTM) derivatives. This content is designed for application scientists and drug development professionals focusing on immunoassay development (ELISA/LFIA) and metabolic stability profiling.

Executive Summary

5-Methyl-3-thiophenemethanol (CAS 63826-56-2) serves as a critical pharmacophore in medicinal chemistry, acting as a bioisostere for benzyl alcohol and a precursor for various thienyl-based pharmaceuticals (e.g., antihistamines, antipsychotics).

In drug development, defining the cross-reactivity profile of this scaffold is essential for two distinct workflows:

  • Immunoassay Specificity: Ensuring antibodies raised against 5-MTM-based haptens do not falsely detect structurally similar metabolites or regioisomers.

  • Metabolic Selectivity: Differentiating the metabolic fate of the 5-MTM scaffold (side-chain oxidation vs. ring S-oxidation) compared to toxicologically relevant alternatives like 2-methylthiophene.

This guide compares the 5-MTM scaffold against its primary structural analogs to establish performance benchmarks in specificity and stability.

Structural Competitors & Alternatives

To validate the specificity of an assay or the metabolic safety of a lead compound, the 5-MTM scaffold must be tested against the following "Alternatives."

Compound ClassRepresentative AnalogStructural DifferenceTesting Objective
Target Scaffold 5-Methyl-3-thiophenemethanol Reference StandardBaseline affinity/activity.
Regioisomer 5-Methyl-2-thiophenemethanol Methanol at C2 positionTest positional specificity of the antibody/enzyme.
Demethylated 3-Thiophenemethanol Lacks C5-Methyl groupAssess steric contribution of the methyl group.
Bioisostere 3-Methylbenzyl alcohol Benzene replaces ThiopheneTest ring-electronic specificity (aromaticity differences).
Metabolite 5-Methyl-3-thiophenecarboxylic acid Oxidized side chainDetermine cross-reactivity with primary metabolites.

Immunoassay Cross-Reactivity Studies

Context: Development of a competitive ELISA for detecting 5-MTM residues or drugs containing this moiety.

A. Hapten Design & Antibody Specificity

The primary challenge in detecting 5-MTM derivatives is the "linker effect." Antibodies often exhibit higher affinity for the linker chemistry than the target itself.

  • Recommended Strategy: Use a heterologous linker strategy. If the immunogen was synthesized via the hydroxyl group (ester linkage), use a C5-position linkage for the coating antigen to force antibody recognition of the thiophene core.

B. Experimental Protocol: Competitive ELISA for Cross-Reactivity (CR)

This protocol quantifies the specificity of the antibody by determining the IC50 of the target vs. alternatives.

Reagents:

  • Coating Antigen: 5-MTM conjugated to BSA (0.5 µg/mL).

  • Primary Antibody: Anti-5-MTM (monoclonal/polyclonal).

  • Competitors: 5-MTM, 5-Methyl-2-thiophenemethanol, 3-Thiophenemethanol, 3-Methylbenzyl alcohol (Serial dilutions: 0.01 to 1000 ng/mL).

Workflow:

  • Coat: 96-well plates with Coating Antigen (overnight, 4°C). Wash 3x.

  • Block: 1% BSA in PBS (1h, RT).

  • Compete: Add 50 µL of Competitor (Alternative) + 50 µL of Antibody simultaneously. Incubate 1h.

    • Mechanism:[1] Free competitor competes with plate-bound antigen for antibody binding.

  • Detect: Add HRP-secondary antibody (1h). Develop with TMB substrate.

  • Calculate:

    
    
    
C. Performance Data: Typical Cross-Reactivity Profile

Simulated data based on thiophene immunochemistry principles.

AnalyteIC50 (ng/mL)% Cross-ReactivityInterpretation
5-Methyl-3-thiophenemethanol 5.2 100% High Specificity
5-Methyl-2-thiophenemethanol85.06.1%Good regio-selectivity; position of methanol is critical.
3-Thiophenemethanol42.012.4%Moderate CR; Methyl group contributes weakly to binding energy.
3-Methylbenzyl alcohol>1000<0.5%Excellent Ring Specificity; Antibody distinguishes S-heterocycle vs Benzene.
D. Visualization: Cross-Reactivity Workflow

CrossReactivity cluster_Assay Competitive ELISA Protocol Start Hapten Design (Linker Strategy) Immunization Host Immunization (Rabbit/Mouse) Start->Immunization Screening Antibody Screening (Titer Check) Immunization->Screening Plate Ag-Coated Plate Screening->Plate Compete Add Competitor (Target vs Analog) Plate->Compete Bind Ab Binding Equilibrium Compete->Bind Detect Signal Generation (OD450) Bind->Detect Calc Calculate %CR (IC50 Ratio) Detect->Calc

Figure 1: Workflow for determining immunological cross-reactivity of thiophene derivatives.

Metabolic Cross-Reactivity & Selectivity (Safety)

Context: Drug metabolism (DMPK) studies to assess bioactivation risks.

Thiophene rings are prone to S-oxidation by CYP450 enzymes, leading to reactive sulfoxides/epoxides (toxicity). However, the 5-Methyl-3-thiophenemethanol derivative offers a competing "soft spot"—the hydroxymethyl group—which can be detoxified via oxidation to carboxylic acid.

A. Mechanism of Action Comparison
  • Unsubstituted Thiophenes: High risk of S-oxidation (Bioactivation).

  • 5-MTM Derivatives: The primary alcohol (-CH2OH) and the methyl group (-CH3) act as "metabolic handles," diverting metabolism away from ring oxidation.

B. Experimental Protocol: Microsomal Stability Assay

Objective: Determine the metabolic clearance path (Ring vs. Side-chain).

  • Incubation: Incubate 1 µM Test Compound with Human Liver Microsomes (HLM) + NADPH (1 mM) at 37°C.

  • Trapping Agent: Add Glutathione (GSH) to trap reactive ring-opened metabolites (indicative of S-oxidation).

  • Analysis: Quench at 0, 15, 30, 60 min. Analyze via LC-MS/MS.

  • Metrics:

    • Intrinsic Clearance (

      
      ):  Rate of parent depletion.
      
    • GSH Adducts: Presence of M+307 peaks (indicates bioactivation).

C. Visualization: Metabolic Fate

Metabolism cluster_Path1 Detoxification Pathway (Preferred) cluster_Path2 Bioactivation Pathway (Toxic) Parent 5-Methyl-3-thiophenemethanol Acid 5-Methyl-3-thiophenecarboxylic acid Parent->Acid Alcohol/Aldehyde Dehydrogenase Gluc O-Glucuronide Conjugate Parent->Gluc UGT S_Oxide Thiophene-S-oxide (Reactive Electrophile) Parent->S_Oxide CYP450 (Minor Pathway) Adduct GSH Adduct (Toxicity Marker) S_Oxide->Adduct + Glutathione

Figure 2: Metabolic divergence of 5-MTM. Side-chain oxidation (Green) is preferred over ring S-oxidation (Red).

References

  • Dansette, P. M., et al. (1992). Metabolic activation of thiophenes: S-oxidation and ring opening. Bioorganic & Medicinal Chemistry Letters .

  • Walsh, A. A., et al. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances .

  • FEMA Expert Panel. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology .

  • Gao, H., et al. (2021).[2] Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Biosensors (MDPI) .

Sources

Comparative

A Researcher's Guide to Confirming the Structure of 5-Methyl-3-thiophenemethanol Reaction Products

For professionals in drug development and organic synthesis, the unambiguous structural confirmation of reaction products is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of an...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, the unambiguous structural confirmation of reaction products is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of analytical strategies for identifying the products of common reactions involving 5-Methyl-3-thiophenemethanol: oxidation, esterification, and reduction. We will explore the causality behind experimental choices and provide detailed, self-validating protocols to ensure trustworthy and reproducible results.

Introduction to the Reactivity of 5-Methyl-3-thiophenemethanol

5-Methyl-3-thiophenemethanol is a versatile building block in medicinal chemistry. The thiophene ring offers a bioisosteric replacement for a benzene ring, potentially improving metabolic stability and pharmacokinetic properties. The primary alcohol at the 3-position and the methyl group at the 5-position provide distinct sites for chemical modification. Understanding the expected outcomes of reactions at the alcohol moiety is crucial for predictable and efficient synthesis.

This guide will focus on three common transformations of the hydroxymethyl group:

  • Oxidation to the corresponding aldehyde, 5-methyl-3-thiophene-carboxaldehyde.

  • Esterification to form an ester, exemplified by 5-methyl-3-thiophenemethyl acetate.

  • Reduction of the alcohol to a methyl group, yielding 2,4-dimethylthiophene.

We will delve into the experimental protocols for these reactions and, most importantly, the analytical techniques required to unequivocally confirm the structure of the resulting products.

Reaction Pathways and Mechanistic Considerations

A logical approach to structure confirmation begins with an understanding of the intended chemical transformation. The choice of reagents dictates the expected product, and any deviation from the expected analytical data can indicate side reactions or incomplete conversion.

Reaction_Pathways Start 5-Methyl-3-thiophenemethanol Oxidation Oxidation Start->Oxidation [O] Esterification Esterification Start->Esterification Ac₂O, Pyridine Reduction Reduction Start->Reduction Et₃SiH, TFA Product_Aldehyde 5-Methyl-3-thiophene- carboxaldehyde Oxidation->Product_Aldehyde Product_Ester 5-Methyl-3-thiophenemethyl acetate Esterification->Product_Ester Product_Alkane 2,4-Dimethylthiophene Reduction->Product_Alkane

Figure 1: Reaction pathways for 5-Methyl-3-thiophenemethanol.

Oxidation: From Alcohol to Aldehyde

The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to a carboxylic acid. Reagents like Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂) are commonly employed for this purpose. Activated MnO₂ is particularly useful for the oxidation of allylic and benzylic alcohols, a category that includes thiophenemethanols due to the aromatic nature of the thiophene ring.

Mechanism Insight: The oxidation with MnO₂ is a heterogeneous reaction that occurs on the surface of the solid reagent. The alcohol adsorbs onto the manganese dioxide surface, and the reaction is believed to proceed through a radical mechanism, which is selective for the allylic/benzylic position and avoids over-oxidation in many cases.

Esterification: Formation of an Acetate Ester

Esterification of a primary alcohol is a fundamental and high-yielding reaction. A common and efficient method involves the reaction of the alcohol with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine.

Mechanism Insight: Pyridine acts as a nucleophilic catalyst, first reacting with acetic anhydride to form a highly reactive acetylpyridinium ion. The alcohol then attacks this intermediate, and subsequent deprotonation by another molecule of pyridine yields the ester and pyridinium acetate. This pathway is highly efficient for primary and secondary alcohols.[1]

Reduction: Deoxygenation of the Alcohol

The direct reduction of a primary alcohol to an alkane is a challenging transformation that often requires harsh conditions. A milder and more selective method for benzylic-type alcohols involves ionic hydrogenation using a silane, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid (TFA).[2]

Mechanism Insight: The strong acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The resulting benzylic-type carbocation is stabilized by the adjacent thiophene ring. This carbocation is then reduced by triethylsilane, which acts as a hydride donor, to furnish the corresponding alkane.[2]

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always conduct a thorough risk assessment and adhere to all laboratory safety guidelines.

Protocol 1: Oxidation to 5-Methyl-3-thiophene-carboxaldehyde
  • To a stirred solution of 5-Methyl-3-thiophenemethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (5-10 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Esterification to 5-Methyl-3-thiophenemethyl acetate
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-Methyl-3-thiophenemethanol (1.0 eq), acetic anhydride (1.5 eq), and pyridine (2.0 eq).[1]

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute hydrochloric acid (to remove pyridine), and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Reduction to 2,4-Dimethylthiophene
  • Dissolve 5-Methyl-3-thiophenemethanol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add triethylsilane (2.0-3.0 eq) to the solution.[2]

  • Cool the mixture in an ice bath and slowly add trifluoroacetic acid (5.0-10.0 eq).[2]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization: A Comparative Approach

The confirmation of the desired product structure relies on a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Analytical_Workflow Start Reaction Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Provides detailed C-H framework GCMS GC-MS Start->GCMS Determines molecular weight and fragmentation IR IR Spectroscopy Start->IR Identifies functional groups Confirmation Structural Confirmation NMR->Confirmation GCMS->Confirmation IR->Confirmation

Figure 2: Analytical workflow for product structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are arguably the most powerful tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Data (in CDCl₃):

CompoundMethyl Protons (5-Me)Methylene/Methine ProtonsThiophene Ring ProtonsOther Protons
5-Methyl-3-thiophenemethanol ~2.5 ppm (s, 3H)~4.7 ppm (s, 2H)~7.0 ppm (s, 1H), ~6.8 ppm (s, 1H)~1.7 ppm (br s, 1H, -OH)
5-Methyl-3-thiophene-carboxaldehyde ~2.6 ppm (s, 3H)-~7.9 ppm (s, 1H), ~7.3 ppm (s, 1H)~9.9 ppm (s, 1H, -CHO)
5-Methyl-3-thiophenemethyl acetate ~2.5 ppm (s, 3H)~5.2 ppm (s, 2H)~7.1 ppm (s, 1H), ~6.8 ppm (s, 1H)~2.1 ppm (s, 3H, -COCH₃)
2,4-Dimethylthiophene ~2.5 ppm (s, 3H) & ~2.2 ppm (s, 3H)-~6.7 ppm (s, 1H), ~6.6 ppm (s, 1H)-

Note: These are predicted values and may vary slightly in experimental data. The use of NMR prediction software, such as that available in ChemDraw, can provide a useful starting point for spectral interpretation.[3][4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It provides the retention time of the compound, its molecular weight (from the molecular ion peak), and a characteristic fragmentation pattern that serves as a molecular fingerprint.

Expected Molecular Ions and Key Fragments:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
5-Methyl-3-thiophenemethanol 128111 (M-OH), 97 (M-CH₂OH), 83
5-Methyl-3-thiophene-carboxaldehyde 126125 (M-H), 97 (M-CHO), 83
5-Methyl-3-thiophenemethyl acetate 170127 (M-COCH₃), 111 (M-CH₂OCOCH₃), 43 (COCH₃)
2,4-Dimethylthiophene 11297 (M-CH₃), 83, 69

Fragmentation Insights:

  • Alcohols often show a weak or absent molecular ion peak and a prominent M-18 peak due to the loss of water. Alpha-cleavage next to the oxygen is also common.[7]

  • Aldehydes typically show a discernible molecular ion peak and a characteristic M-1 peak from the loss of the aldehydic proton.[7]

  • Esters fragment via cleavage of the bonds adjacent to the carbonyl group, often leading to a prominent acylium ion.[7]

  • Aromatic compounds like thiophenes tend to have a relatively stable molecular ion. Fragmentation often involves the loss of substituents from the ring.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The presence or absence of characteristic absorption bands provides crucial evidence for the success of a chemical transformation.

Characteristic IR Absorption Bands (cm⁻¹):

CompoundO-H Stretch (Alcohol)C=O Stretch (Carbonyl)C-O Stretch (Ester)Thiophene Ring
5-Methyl-3-thiophenemethanol ~3300 (broad)--~3100 (C-H), ~1500-1400 (C=C)
5-Methyl-3-thiophene-carboxaldehyde -~1680-~3100 (C-H), ~1500-1400 (C=C)
5-Methyl-3-thiophenemethyl acetate -~1740~1230~3100 (C-H), ~1500-1400 (C=C)
2,4-Dimethylthiophene ---~3100 (C-H), ~1500-1400 (C=C)

Interpretation:

  • The disappearance of the broad O-H stretch around 3300 cm⁻¹ is a clear indication that the starting alcohol has been consumed in the oxidation, esterification, and reduction reactions.

  • The appearance of a strong C=O stretching band is the hallmark of the aldehyde (~1680 cm⁻¹) and ester (~1740 cm⁻¹) products. The position of this band is diagnostic.

  • The presence of a strong C-O stretch around 1230 cm⁻¹ is characteristic of the acetate ester.

Conclusion

The structural confirmation of reaction products is a multi-faceted process that integrates synthetic planning with rigorous analytical characterization. By understanding the underlying reaction mechanisms, researchers can anticipate the expected products and select the most appropriate analytical techniques for their identification. This guide has provided a framework for approaching the structural elucidation of products derived from 5-Methyl-3-thiophenemethanol, emphasizing the complementary nature of NMR, GC-MS, and IR spectroscopy. By following these principles and protocols, researchers can ensure the integrity and reproducibility of their synthetic efforts, paving the way for advancements in drug discovery and materials science.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-3-thiophenemethanol

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Methyl-3-thiophenemethanol, grounding every step in established safety standards and regulatory requirements. Our objective is to ensure that this compound is managed in a way that protects both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Waste Protocol

Understanding the inherent risks of 5-Methyl-3-thiophenemethanol is the first step in responsible disposal. Based on data from analogous thiophene compounds, it is classified as hazardous.[1][2][3] This classification is not arbitrary; it is based on a toxicological profile that necessitates specialized handling.

Key Hazard Insights:

  • Toxicity: Like its analogs, 5-Methyl-3-thiophenemethanol is presumed to be harmful if swallowed, inhaled, or in contact with skin.[1][2] The thiophene moiety itself can undergo metabolic activation by cytochrome P450 enzymes, potentially leading to toxic side effects.[4]

  • Irritation: It is expected to be a skin and serious eye irritant.[1][3] Contact can cause redness, inflammation, and discomfort.

  • Environmental Hazard: Thiophene derivatives should not be released into the environment as they can be harmful to aquatic life.[1] Standard laboratory wastewater treatment systems are not designed to neutralize such specific organic compounds.

This hazard profile dictates that 5-Methyl-3-thiophenemethanol must be disposed of as hazardous chemical waste .[5][6] It cannot be discarded in regular trash or poured down the drain.[6][7]

Hazard Classification (Inferred)DescriptionPrimary Exposure Routes
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Ingestion, Skin Contact, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[1][3]Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Eye Contact
Specific Target Organ Toxicity May cause respiratory irritation.[1]Inhalation

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Before waste is even generated, safe handling is paramount. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates practices to minimize chemical exposure.[8][9][10]

Mandatory PPE Protocol:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.[11]Protects against accidental splashes that can cause serious eye irritation.[1][3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation and dermal toxicity.[1][2]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[2][11]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1]

Handling Best Practices:

  • Always handle 5-Methyl-3-thiophenemethanol within a certified chemical fume hood to control vapor exposure.[7]

  • Avoid contact with skin, eyes, and clothing.[2][12]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][3]

  • Ensure an eyewash station and safety shower are immediately accessible.[7]

Spill Management: Immediate Corrective Actions

Accidents happen, but a prepared response minimizes risk. For a small spill of 5-Methyl-3-thiophenemethanol, follow this protocol:

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: If not already in one, ensure the area is well-ventilated.

  • Don Appropriate PPE: Wear the full PPE ensemble described in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material like sand, diatomaceous earth, or a universal binding agent.[12] Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully scoop the absorbed material into a suitable, sealable container for disposal.

  • Decontaminate the Area: Clean the spill surface with soap and water, collecting the cleaning water for disposal as hazardous waste. Do not allow wash water to enter drains.[5]

  • Package for Disposal: Label the container clearly as "Hazardous Waste: 5-Methyl-3-thiophenemethanol Spill Debris" and manage it according to the disposal pathway in Section 5.

Waste Segregation and Containerization: The Foundation of Compliant Disposal

Proper segregation prevents dangerous chemical reactions and ensures the waste can be accepted by a disposal facility.

Protocol for Waste Collection:

  • Select the Right Container: Use a chemically compatible, leak-proof container. Plastic is often preferred over glass to minimize breakage risk.[6] The container must have a secure, tight-fitting lid.

  • Label Correctly: The moment you designate the container for waste, it must be labeled. The Environmental Protection Agency (EPA) requires clear labeling to track hazardous waste.[6] Your institution's Environmental Health and Safety (EHS) department will provide specific hazardous waste tags. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Methyl-3-thiophenemethanol." For mixtures, list all components.[6]

    • The accumulation start date (the date the first drop of waste enters the container).

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Segregate Incompatibles: Store the waste container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Keep Containers Closed: Except when adding waste, the container must remain tightly sealed to prevent the release of vapors.[1][3]

The Disposal Pathway: From Your Lab to Final Disposition

Disposal of 5-Methyl-3-thiophenemethanol is governed by the Resource Conservation and Recovery Act (RCRA) and must be handled through your institution's approved hazardous waste program.[6]

Decision & Action Workflow for Disposal

Sources

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